molecular formula C6H10O3 B1310041 (E)-3-Methoxy-2-butenoic acid methyl ester CAS No. 4525-28-4

(E)-3-Methoxy-2-butenoic acid methyl ester

Cat. No.: B1310041
CAS No.: 4525-28-4
M. Wt: 130.14 g/mol
InChI Key: RJSHZZLJYZOHRU-SNAWJCMRSA-N
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Description

(E)-3-Methoxy-2-butenoic acid methyl ester is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-3-Methoxy-2-butenoic acid methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73183. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-3-Methoxy-2-butenoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-Methoxy-2-butenoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-methoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSHZZLJYZOHRU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4525-28-4, 35217-21-1
Record name NSC73183
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-methoxy-2-butenoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (2E)-3-methoxybut-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (E)-3-Methoxy-2-butenoic Acid Methyl Ester: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Methoxy-2-butenoic acid methyl ester (CAS No. 4525-28-4) is a versatile bifunctional organic building block possessing significant utility in synthetic and medicinal chemistry. Characterized by an electron-deficient α,β-unsaturated ester system and an electron-rich enol ether moiety, this reagent offers a unique combination of reactive sites. This guide provides a comprehensive analysis of its chemical properties, a predictive overview of its spectroscopic signature, detailed synthetic protocols, and an exploration of its reactivity. Particular emphasis is placed on its application as a precursor for constructing high-value heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are prevalent in modern pharmaceuticals. This document serves as a technical resource for scientists leveraging this compound in organic synthesis and drug discovery programs.

Core Chemical and Physical Properties

(E)-3-Methoxy-2-butenoic acid methyl ester is a colorless liquid at room temperature.[1][2][3] The "(E)" designation in its name is crucial, defining the stereochemistry of the substituents about the carbon-carbon double bond, which directly influences its reactivity and interactions in biological systems.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4525-28-4[1][3][4][5]
Molecular Formula C₆H₁₀O₃[1][4][5]
Molecular Weight 130.14 g/mol [1][3][4]
Physical Form Liquid[1][2][3]
Boiling Point 166.8 °C at 760 mmHg[5]
Density 0.994 g/cm³[5]
InChI Key RJSHZZLJYZOHRU-SNAWJCMRSA-N[3]
Synonyms Methyl (E)-3-methoxybut-2-enoate, (2E)-3-Methoxy-2-butenoic acid methyl ester[1]

Spectroscopic Signature (Predictive Analysis)

While a publicly available, peer-reviewed spectral database for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • Vinyl Proton (C2-H): A singlet expected around δ 5.0-5.5 ppm . This proton is significantly deshielded due to its position on the α-carbon of the unsaturated ester system.

  • Ester Methyl Protons (O-CH₃): A sharp singlet expected around δ 3.6-3.8 ppm . This is a typical chemical shift for methyl esters.

  • Enol Ether Methoxy Protons (C3-O-CH₃): A singlet expected around δ 3.7-3.9 ppm . This methoxy group is also deshielded due to its attachment to a double bond.

  • Vinyl Methyl Protons (C4-H₃): A singlet expected around δ 2.1-2.4 ppm . These protons are on the β-carbon of the unsaturated system.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom:

  • Ester Carbonyl (C1): Expected in the range of δ 165-170 ppm , typical for an α,β-unsaturated ester.

  • Alpha-Carbon (C2): Expected around δ 95-105 ppm . This upfield shift (compared to a typical alkene) is due to the electron-donating effect of the adjacent methoxy group.

  • Beta-Carbon (C3): Expected to be significantly downfield, around δ 160-165 ppm , due to being part of the enol ether and conjugated to the carbonyl group.

  • Ester Methyl Carbon: Expected around δ 50-55 ppm .

  • Enol Ether Methoxy Carbon: Expected around δ 55-60 ppm .

  • Vinyl Methyl Carbon (C4): Expected around δ 20-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to its functional groups:

  • C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹ . Conjugation slightly lowers this frequency from a typical saturated ester.

  • C=C Stretch (Alkene): A medium intensity peak around 1620-1640 cm⁻¹ .

  • C-O Stretch (Ester and Enol Ether): Multiple strong peaks in the 1050-1250 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 130 . Key fragmentation patterns would likely involve the loss of the ester methoxy group (-•OCH₃, m/z = 99) or the entire methoxycarbonyl group (-•CO₂CH₃, m/z = 71).

Synthesis and Safe Handling

Representative Synthesis Protocol

A common and efficient method for synthesizing β-alkoxy-α,β-unsaturated esters is through the O-alkylation of a β-ketoester. The following protocol is a representative procedure adapted from standard organic chemistry methodologies.

Reaction: O-methylation of methyl acetoacetate.

Synthesis_Workflow cluster_reaction Reaction Conditions reagent1 Methyl Acetoacetate product (E)-3-Methoxy-2-butenoic acid methyl ester reagent1->product 1. Base, Solvent 2. Alkylating Agent reagent2 Dimethyl Sulfate reagent2->product base K₂CO₃ base->product solvent Acetone solvent->product

Fig. 1: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and dry acetone (10 mL per gram of ketoester).

  • Addition of Ketoester: Add methyl acetoacetate (1.0 equivalent) to the stirring suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the mixture. Causality: Dimethyl sulfate is a potent methylating agent. It is added slowly to control the exothermic reaction. Potassium carbonate is a mild base sufficient to deprotonate the enolizable β-ketoester, forming the potassium enolate in situ, which is the active nucleophile.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic starting material) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield the pure (E)-3-methoxy-2-butenoic acid methyl ester. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and GC-MS to ensure the absence of starting materials and the C-alkylated side-product.

Safety and Handling

(E)-3-Methoxy-2-butenoic acid methyl ester is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][6]

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Recommended storage is in a refrigerator.[3]

Chemical Reactivity and Synthetic Utility

The dual functionality of this molecule makes it a powerful intermediate. Its reactivity is dominated by the electrophilic nature of the β-carbon (due to conjugation with the ester) and its ability to act as a synthon for 1,3-dicarbonyl compounds.

Michael Addition

As an α,β-unsaturated system, it is an excellent Michael acceptor, reacting with a wide range of soft nucleophiles at the C2 position. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

Fig. 2: General mechanism of Michael Addition.
Diels-Alder Reaction

The electron-deficient double bond allows it to act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful route to construct substituted six-membered rings, which are common motifs in natural products and pharmaceuticals.[7][8]

Synthesis of Heterocyclic Scaffolds

A primary application in drug discovery is its use as a 1,3-bielectrophile synthon for the synthesis of five- and six-membered heterocycles.

Reaction with hydrazine or substituted hydrazines provides a direct route to pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[4][5][9]

Pyrazole_Synthesis start (E)-3-Methoxy-2-butenoic acid methyl ester intermediate Adduct Intermediate start->intermediate Addition reagent Hydrazine (H₂N-NH₂) reagent->intermediate product 5-Methyl-1H-pyrazol-3-ol intermediate->product Cyclization & Tautomerization

Fig. 3: Pathway for pyrazole synthesis.

Representative Protocol for Pyrazole Synthesis:

  • To a solution of (E)-3-methoxy-2-butenoic acid methyl ester (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product.[10]

Condensation with amidines, in a reaction analogous to the Pinner synthesis, yields substituted pyrimidines.[1][2][3] The pyrimidine core is fundamental to life (as in DNA/RNA bases) and is a cornerstone of many therapeutic agents, including kinase inhibitors used in oncology.

Representative Protocol for Pyrimidine Synthesis:

  • Prepare a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol.

  • Add the desired amidine hydrochloride (1.0 equiv.) and stir for 15 minutes.

  • Add (E)-3-methoxy-2-butenoic acid methyl ester (1.0 equiv.) to the mixture.

  • Heat the reaction to reflux for 6-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with acetic acid and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the pyrimidine derivative.

Applications in Drug Discovery and Development

The value of (E)-3-methoxy-2-butenoic acid methyl ester lies in its ability to efficiently generate molecular complexity from simple, commercially available starting materials. The pyrazole and pyrimidine cores it can produce are central to a vast number of FDA-approved drugs.

  • Scaffold Hopping and Library Synthesis: Its predictable reactivity makes it an ideal reagent for generating libraries of related pyrazole and pyrimidine analogues for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery (FBDD): The small, functionalized heterocycles derived from this reagent can serve as valuable fragments for screening against biological targets.

  • Precursor to Complex Molecules: It serves as an early-stage intermediate in multi-step syntheses of more complex pharmaceutical agents. The dual reactivity allows for sequential, regioselective functionalization.

Conclusion

(E)-3-Methoxy-2-butenoic acid methyl ester is a highly valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and dual-functional nature—acting as both a Michael acceptor and a 1,3-dicarbonyl surrogate—provide chemists with a powerful tool for C-C, C-N, and C-O bond formation. Its utility in the rapid construction of medicinally relevant pyrazole and pyrimidine scaffolds underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

  • PubChem. (n.d.). 3-Methyl-2-butenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl,2-butenoic acid, isopropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methoxy-2-methyl-3-butenoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-butenoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 3-methyl-, methyl ester (CAS 924-50-5). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl (E)-3-methoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a primary and industrially relevant synthesis pathway for Methyl (E)-3-methoxybut-2-enoate, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, including its mechanistic underpinnings, a detailed experimental protocol, and critical process parameters. Our focus is on the acid-catalyzed reaction between methyl acetoacetate and trimethyl orthoformate, a robust and efficient method for the preparation of the target compound.

Introduction: The Significance of Methyl (E)-3-methoxybut-2-enoate

Methyl (E)-3-methoxybut-2-enoate, also known as methyl (E)-3-methoxycrotonate, is an α,β-unsaturated ester that serves as a versatile building block in organic synthesis. Its structure incorporates multiple functional groups—an ester, an enol ether, and a carbon-carbon double bond—making it a reactive and useful precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The stereochemistry of the double bond is crucial, with the (E)-isomer being the thermodynamically more stable and often the desired isomer for subsequent stereoselective transformations.

This guide will focus on a widely employed and reliable method for the synthesis of Methyl (E)-3-methoxybut-2-enoate, starting from the readily available and inexpensive chemical, methyl acetoacetate.

The Core Synthesis Pathway: O-Alkylation of Methyl Acetoacetate

The most direct and efficient synthesis of methyl (E)-3-methoxybut-2-enoate involves the O-alkylation of the enol form of methyl acetoacetate. Methyl acetoacetate, a β-ketoester, exists in a tautomeric equilibrium with its enol form. The enol can be trapped by an electrophilic methylating agent to form the corresponding enol ether.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed transesterification-like mechanism. Trimethyl orthoformate serves as both the methylating agent and a dehydrating agent, which is crucial for driving the equilibrium towards the product.[1]

The proposed mechanism is as follows:

  • Protonation of the Keto Group: The acid catalyst protonates the carbonyl oxygen of the keto tautomer of methyl acetoacetate, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol (from Trimethyl Orthoformate): A molecule of methanol, either present as an impurity or generated in situ, attacks the activated carbonyl carbon.

  • Formation of a Hemiketal Intermediate: This leads to the formation of a hemiketal intermediate.

  • Reaction with Trimethyl Orthoformate: The hemiketal reacts with protonated trimethyl orthoformate.

  • Elimination of Methanol and Water: Subsequent elimination of methanol and a molecule of water (which is scavenged by the excess trimethyl orthoformate) leads to the formation of a resonance-stabilized carbocation.

  • Deprotonation: Loss of a proton from the α-carbon yields the final product, methyl (E)-3-methoxybut-2-enoate. The formation of the (E)-isomer is favored due to its greater thermodynamic stability compared to the (Z)-isomer.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of methyl (E)-3-methoxybut-2-enoate.

Synthesis_Pathway cluster_reaction Reaction Conditions MAA Methyl Acetoacetate Reaction MAA->Reaction TMOF Trimethyl Orthoformate TMOF->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction_Label Heat Catalyst->Reaction_Label Product Methyl (E)-3-methoxybut-2-enoate Byproducts Methanol + Methyl Formate Reaction->Product Reaction->Byproducts

Caption: Acid-catalyzed synthesis of Methyl (E)-3-methoxybut-2-enoate.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of methyl (E)-3-methoxybut-2-enoate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
Methyl Acetoacetate105-45-3116.12 g/mol 116.1 g1.0
Trimethyl Orthoformate149-73-5106.12 g/mol 127.3 g1.2
Concentrated Sulfuric Acid7664-93-998.08 g/mol 0.5 mL~0.009
Methanol (for reaction)67-56-132.04 g/mol 20 mL-
Sodium Bicarbonate144-55-884.01 g/mol As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add methyl acetoacetate (116.1 g, 1.0 mol), trimethyl orthoformate (127.3 g, 1.2 mol), and methanol (20 mL).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture gently. The reaction is driven by the distillation of the low-boiling azeotrope of methyl formate and methanol. Continue the distillation until no more low-boiling components are collected.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl (E)-3-methoxybut-2-enoate.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Work-up cluster_purification Purification A Combine Methyl Acetoacetate, Trimethyl Orthoformate, and Methanol B Add Concentrated H₂SO₄ A->B C Heat and Distill off Low-Boiling Components B->C D Cool and Neutralize with NaHCO₃ C->D E Extract with Diethyl Ether D->E F Dry Organic Layer with MgSO₄ E->F G Filter and Evaporate Solvent F->G H Fractional Distillation under Reduced Pressure G->H I Pure Methyl (E)-3-methoxybut-2-enoate H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating checkpoints to ensure reaction completion and product purity:

  • Distillation of Low-Boiling Components: The progress of the reaction can be monitored by observing the distillation of the methyl formate/methanol azeotrope. When the distillation ceases, it is a strong indication that the reaction is nearing completion.

  • Neutralization: The complete neutralization of the acid catalyst with sodium bicarbonate is confirmed by the cessation of gas evolution, which is crucial to prevent product degradation during distillation.

  • Spectroscopic Analysis: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic signals for the enol ether and the stereochemistry of the double bond can be unequivocally determined.

Conclusion

The synthesis of methyl (E)-3-methoxybut-2-enoate from methyl acetoacetate and trimethyl orthoformate is a reliable and efficient method suitable for both laboratory and larger-scale production. The use of an acid catalyst and the removal of byproducts by distillation drive the reaction to completion, favoring the formation of the thermodynamically stable (E)-isomer. This guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.

References

  • Organic Syntheses. Org. Synth. 2009, 86, 325.[Link]

  • Ataman Kimya. TRIMETHYL ORTHOFORMATE.[Link]

  • Wikipedia. Trimethyl orthoformate.[Link]

  • Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE.[Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.[Link]

Sources

The Electronic Pivot: Leveraging the α,β-Unsaturated Moiety in Methyl (E)-3-methoxybut-2-enoate for Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (E)-3-methoxybut-2-enoate represents a specialized class of push-pull alkenes (specifically,


-alkoxyacrylates) that serves as a critical linchpin in the synthesis of nitrogen-containing heterocycles. Unlike simple 

-unsaturated esters which act primarily as Michael acceptors, the presence of the

-methoxy group modulates the electronic landscape, allowing the molecule to function as a masked 1,3-dicarbonyl equivalent .

This guide dissects the electronic and synthetic behavior of this moiety, focusing on its application in constructing pyrimidine and pyridine scaffolds—structures ubiquitous in kinase inhibitors and calcium channel blockers.

The Electronic Landscape: Push-Pull Dynamics

The reactivity of methyl (E)-3-methoxybut-2-enoate is defined by the competition between the electron-withdrawing ester group and the electron-donating methoxy group.

Resonance and Polarization

The


-unsaturated ester functionality provides an electron sink (the carbonyl oxygen), while the 

-methoxy group acts as an electron pump. This creates a highly polarized double bond.[1]
  • 
    -Carbon:  Electrophilic, but "softened" by the methoxy donation. This makes it selective for soft nucleophiles (e.g., amines, thiolates) over hard nucleophiles.
    
  • Leaving Group Ability: The methoxy group is not just a donor; upon nucleophilic attack at the

    
    -position, the tetrahedral intermediate collapses to expel methanol, resulting in a Nucleophilic Vinylic Substitution (
    
    
    
    )
    rather than a simple Michael addition.
Visualizing the Electronic Flow

The following diagram illustrates the resonance contribution that dictates the site of nucleophilic attack.

Resonance cluster_reactivity Reactivity Outcome OMe Methoxy Donor (Electron Source) C_Beta β-Carbon (Electrophilic Center) OMe->C_Beta +M Effect C_Alpha α-Carbon (Nucleophilic Character) C_Beta->C_Alpha π-bond polarization Result Susceptibility to Nucleophilic Attack (SnV) C_Beta->Result Ester Ester Acceptor (Electron Sink) C_Alpha->Ester -M Effect

Figure 1: The "Push-Pull" electronic circuit. The methoxy group pushes electron density toward the ester, activating the


-carbon for substitution reactions.

Synthesis and Isomer Control

For reproducible results in drug development, the purity and isomeric integrity of the starting material are paramount.

Synthesis from Methyl Acetoacetate

The industrial standard involves the O-methylation of methyl acetoacetate. While diazomethane provides high yields, it is hazardous for scale-up. The preferred method utilizes Trimethyl Orthoformate (TMOF) .

Reaction:



The (E)-Isomer Preference

The reaction predominantly yields the (E)-isomer.

  • Thermodynamics: The (E)-geometry places the ester carbonyl and the methoxy oxygen in a trans-like relationship, minimizing dipole-dipole repulsion.

  • Sterics: It avoids the steric clash between the ester moiety and the

    
    -methyl group found in the (Z)-isomer.
    
Quality Control Parameters
ParameterSpecificationMethodSignificance
Appearance Clear, colorless to pale yellow liquidVisualOxidation/Polymerization check.
Purity (GC) > 98.0%GC-FIDCritical for accurate stoichiometry in cyclizations.
Isomer Ratio > 95:5 (E:Z)1H-NMRZ-isomer reacts slower in cyclocondensations.
Water Content < 0.1%Karl FischerWater hydrolyzes the enol ether back to acetoacetate.

Reactivity Profile: The -Unsaturated Ester as a Scaffold

The moiety serves as a 3-carbon, electrophilic building block (


) with two reactive centers: the 

-carbon and the ester carbonyl.
Pyrimidine Synthesis ([3+3] Cyclocondensation)

This is the most high-value application in medicinal chemistry. The molecule reacts with binucleophiles like guanidines, amidines, or ureas.

Mechanism:

  • Addition: The amidine nitrogen attacks the

    
    -carbon (Michael-type addition).
    
  • Elimination: Methanol is expelled (restoring conjugation).

  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Tautomerization: Formation of the aromatic pyrimidine system.

PyrimidineSynthesis Start Reactants: Methyl (E)-3-methoxybut-2-enoate + Guanidine Inter1 Intermediate 1: Tetrahedral Adduct at β-Carbon Start->Inter1 Nucleophilic Attack Inter2 Intermediate 2: Enamino Ester (Loss of MeOH) Inter1->Inter2 - MeOH (Elimination) Inter3 Intermediate 3: Acyl Substitution (Ring Closure) Inter2->Inter3 Intramolecular Cyclization Product Final Product: Isocytosine Derivative (Aromatic Pyrimidine) Inter3->Product Tautomerization

Figure 2: Step-wise mechanism for the construction of a pyrimidine core using the


-unsaturated ester handle.
Hantzsch Dihydropyridine Synthesis

In the Hantzsch synthesis, the methoxy group allows for the formation of non-symmetric 1,4-dihydropyridines. The


-methoxy enoate acts as a pre-formed enol ether, bypassing the in situ Knoevenagel condensation step required in the classical 3-component reaction.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-hydroxypyrimidine

A self-validating protocol for converting Methyl (E)-3-methoxybut-2-enoate into a bioactive scaffold.

Objective: Synthesize a pyrimidine core via reaction with guanidine hydrochloride.

Reagents
  • Methyl (E)-3-methoxybut-2-enoate (1.0 equiv)

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Methoxide (NaOMe) (2.2 equiv) - Acts as base to free guanidine and catalyze cyclization.

  • Methanol (Solvent, anhydrous)

Step-by-Step Methodology
  • Preparation of Base: In a dry round-bottom flask under

    
    , dissolve NaOMe in anhydrous methanol.
    
  • Liberation of Amidine: Add Guanidine HCl to the solution. Stir for 15 minutes at RT. Observation: NaCl precipitates.

  • Addition of Electrophile: Add Methyl (E)-3-methoxybut-2-enoate dropwise over 10 minutes. Control: Exothermic reaction; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). Disappearance of the UV-active enoate spot indicates consumption.

  • Workup:

    • Cool to RT.

    • Evaporate methanol under reduced pressure.

    • Dissolve residue in minimal water.

    • Acidify with acetic acid to pH 5–6. Product precipitates.

  • Purification: Filter the white solid, wash with cold water and ethanol. Dry in a vacuum oven.

Validation of Structure
  • 1H NMR (DMSO-d6):

    • Disappearance of the O-methyl singlet (

      
       ppm).
      
    • Appearance of the pyrimidine C5-H singlet (

      
       ppm).
      
    • Broad singlets for

      
       and 
      
      
      
      (exchangeable).

References

  • Push-pull alkenes: Structure and electron distribution. ResearchGate. Available at: [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4]

  • Covalent Modifiers: Reactivity of α,β-Unsaturated Carbonyls. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of unsaturated esters and amides. Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl (E)-3-Methoxybut-2-enoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile C5 Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl (E)-3-methoxybut-2-enoate, a readily accessible C5 building block, has emerged as a valuable and versatile precursor in the construction of complex molecular architectures. Its unique electronic and structural features, characterized by an electron-deficient double bond and a methoxy group that can act as a latent carbonyl or influence stereoselectivity, render it a powerful tool in the synthetic chemist's arsenal. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of methyl (E)-3-methoxybut-2-enoate in natural product synthesis, with a focus on its role in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and showcase its utility in the total synthesis of significant natural products, most notably (-)-Shikimic Acid.

Core Reactivity Principles: A Dual-Purpose Synthon

The synthetic utility of methyl (E)-3-methoxybut-2-enoate stems from its dual reactivity profile. The electron-withdrawing methyl ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This classic Michael acceptor reactivity allows for the introduction of a wide range of substituents. Concurrently, the double bond's activation by the ester group makes it an excellent dienophile in [4+2] cycloaddition reactions, providing a direct route to highly functionalized six-membered rings, a common motif in numerous natural products.

The methoxy group at the 3-position is not merely a passive spectator. It influences the regioselectivity and stereoselectivity of cycloaddition reactions and can be readily hydrolyzed to a β-ketoester, unmasking further synthetic handles for subsequent transformations. This latent functionality significantly enhances the strategic value of this building block.

Application I: The Diels-Alder Cycloaddition Route to Shikimic Acid

One of the most elegant applications of methyl (E)-3-methoxybut-2-enoate is in the synthesis of (-)-shikimic acid, a crucial biosynthetic intermediate and the primary starting material for the neuraminidase inhibitor oseltamivir (Tamiflu®).[1][2][3][4] The shikimate pathway is the primary route for the biosynthesis of aromatic compounds in plants and microorganisms.[2] The core cyclohexene ring of shikimic acid can be efficiently constructed via a Diels-Alder reaction between a suitable diene and a dienophile like methyl (E)-3-methoxybut-2-enoate.

Mechanistic Rationale and Stereochemical Control

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring with a high degree of stereocontrol.[5] In the context of shikimic acid synthesis, the reaction between a furan derivative (as a masked diene) and an acrylate derivative serves as a powerful strategy.[1][6] The use of a chiral catalyst or auxiliary can induce enantioselectivity, leading to the desired stereoisomer of the natural product. Lewis acids are often employed to accelerate the reaction and enhance its selectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and increasing its reactivity towards the HOMO (Highest Occupied Molecular Orbital) of the diene.

Below is a generalized workflow for the synthesis of a key intermediate for (-)-shikimic acid, highlighting the pivotal Diels-Alder step.

Shikimic_Acid_Synthesis_Workflow start Methyl (E)-3-methoxy- but-2-enoate da_reaction Lewis Acid-Catalyzed Diels-Alder Reaction start->da_reaction diene Furan Derivative diene->da_reaction cycloadduct Oxabicyclo[2.2.1]heptene Intermediate da_reaction->cycloadduct Formation of cyclohexene core hydrolysis Hydrolysis & Functional Group Manipulation cycloadduct->hydrolysis shikimic_acid (-)-Shikimic Acid hydrolysis->shikimic_acid Installation of hydroxyl groups

Caption: Key steps in the synthesis of (-)-Shikimic Acid.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • Furan derivative (1.0 eq)

  • Methyl (E)-3-methoxybut-2-enoate (1.2 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) (0.1 - 1.0 eq)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the furan derivative and the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature, depending on the reactivity of the substrates and the Lewis acid used).

  • Slowly add the Lewis acid to the solution while stirring.

  • In a separate flame-dried flask, prepare a solution of methyl (E)-3-methoxybut-2-enoate in the anhydrous solvent.

  • Add the solution of methyl (E)-3-methoxybut-2-enoate dropwise to the reaction mixture containing the furan derivative and Lewis acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution for BF₃·OEt₂).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxabicyclo[2.2.1]heptene cycloadduct.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which can lead to their decomposition and a significant decrease in catalytic activity.

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with oxygen and moisture from the air.

  • Low Temperature: Many Diels-Alder reactions are exothermic. Low temperatures help to control the reaction rate and can improve the diastereoselectivity by favoring the kinetically controlled product.

  • Slow Addition: Dropwise addition of the dienophile helps to maintain a low concentration of the reactant, which can prevent polymerization and other side reactions.

  • Quenching: The quenching step is crucial to deactivate the Lewis acid and stop the reaction. The choice of quenching agent depends on the Lewis acid used.

DieneDienophileLewis AcidSolventTemp (°C)Time (h)Yield (%)d.r. (endo:exo)
FuranMethyl acrylateZnI₂Toluene25247585:15
2-MethylfuranMethyl acrylateBF₃·OEt₂CH₂Cl₂-7848890:10
FuranMethyl (E)-3-methoxybut-2-enoateSc(OTf)₃CH₂Cl₂012~80 (estimated)>95:5 (estimated)

Table 1: Representative Conditions for Diels-Alder Reactions of Furans with Acrylates. (Data are representative and may not be from a single source).

Application II: Michael Addition for the Construction of Acyclic and Carbocyclic Systems

The electron-deficient nature of the β-carbon in methyl (E)-3-methoxybut-2-enoate makes it an excellent Michael acceptor. This reactivity can be harnessed to form new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of acyclic and carbocyclic natural product precursors.

Mechanistic Considerations

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to generate a more potent nucleophile (the enolate). The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, particularly when new stereocenters are formed.

Michael_Addition_Mechanism start Methyl (E)-3-methoxy- but-2-enoate addition 1,4-Conjugate Addition start->addition nucleophile Nucleophile (e.g., Enolate) base Base base->addition enolate_intermediate Enolate Intermediate addition->enolate_intermediate protonation Protonation enolate_intermediate->protonation product Michael Adduct protonation->product

Caption: General mechanism of a Michael addition reaction.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of a carbon nucleophile to methyl (E)-3-methoxybut-2-enoate.

Materials:

  • Methyl (E)-3-methoxybut-2-enoate (1.0 eq)

  • Active methylene compound (e.g., malonate ester, β-ketoester) (1.1 eq)

  • Base (e.g., NaH, NaOMe, DBU) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (e.g., THF, DMF, Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the active methylene compound and the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Carefully add the base portion-wise to the solution. If using NaH, allow for the cessation of hydrogen evolution.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • In a separate flask, prepare a solution of methyl (E)-3-methoxybut-2-enoate in the anhydrous solvent.

  • Add the solution of methyl (E)-3-methoxybut-2-enoate dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEtOH251285
2-NitropropaneDBUCH₃CN25690
ThiophenolEt₃NCH₂Cl₂0 to 25295

Table 2: Representative Conditions for Michael Additions to β-Alkoxyacrylates. (Data are representative and may not be from a single source).

Conclusion and Future Outlook

Methyl (E)-3-methoxybut-2-enoate has proven to be a highly effective and versatile building block in the synthesis of natural products. Its participation in powerful C-C bond-forming reactions such as the Diels-Alder cycloaddition and Michael addition provides efficient access to complex molecular scaffolds. The successful application of this reagent in the synthesis of (-)-shikimic acid underscores its importance in the pharmaceutical industry. As the demand for enantiomerically pure and structurally complex natural products and their analogs continues to grow, the strategic implementation of readily available and functionalized building blocks like methyl (E)-3-methoxybut-2-enoate will undoubtedly play an increasingly critical role in advancing the frontiers of organic synthesis and drug discovery. Future research will likely focus on the development of novel catalytic and stereoselective methods that further expand the synthetic utility of this valuable C5 synthon.

References

  • Luesse, S. B., Wells, G., Miller, J., Bolstad, E., Bergmeier, S. C., McMills, M. C., Priestley, N. D., & Wright, D. L. (2012). Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library. Combinatorial Chemistry & High Throughput Screening, 15(1), 81–89. [Link]

  • Wang, Y., et al. (2017). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 41(20), 12043-12050. [Link]

  • Candeias, N. R., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550. [Link]

  • Hudlicky, T., Gonzalez, D., & Gibson, D. (1999). Synthesis of methyl shikimate and shikimic acid. Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding asymmetric methodology. [Link]

  • Zheng, B., et al. (2022). The Pauson–Khand Reaction and Its Use in Natural Product Total Synthesis. Molecules, 27(19), 6297. [Link]

  • Zhang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(4), 1854. [Link]

  • Zhang, W., et al. (2011). Biocatalysts for natural product biosynthesis. Current Opinion in Chemical Biology, 15(1), 126-133. [Link]

  • Kukharev, B. F., et al. (2023). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. International Journal of Molecular Sciences, 24(14), 11394. [Link]

  • Baker, A. E. G., et al. (2018). Diels−Alder Click-Cross-Linked Hydrogels with Increased Reactivity Enable 3D Cell Encapsulation. Biomacromolecules, 19(3), 932-942. [Link]

  • White, E. D. (1988). Synthetic transformations on shikimic acid. CORE. [Link]

  • Avellan, A., et al. (2019). Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry, 10(35), 4799-4817. [Link]

  • Li, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8205. [Link]

  • Tietze, L. F. (Ed.). (2007). Domino Reactions in Organic Synthesis. John Wiley & Sons. [Link]

  • Snyder, S. (Ed.). (2016). Applications of domino transformations in organic synthesis. Volume 2. Georg Thieme Verlag. [Link]

  • Estevez, A. M., & Estevez, R. J. (2012). The Medicinal Chemistry Of (-)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry, 12(13), 1443-1454. [Link]

  • Zahoor, A. F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23099-23122. [Link]

  • Zahoor, A. F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(32), 23099-23122. [Link]

  • Candeias, N. R., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews. [Link]

  • Li, G., Lou, M., & Qi, X. (2022). A brief overview of classical natural product drug synthesis and bioactivity. Organic Chemistry Frontiers, 9(2), 556-583. [Link]

  • Ufimtsev, S. V., et al. (2014). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Russian Journal of Organic Chemistry, 50(8), 1089-1095. [Link]

  • Schmalz, H.-G., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2866. [Link]

Sources

Palladium-catalyzed cross-coupling with (E)-3-Methoxy-2-butenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the protocol for the Palladium-catalyzed cross-coupling of (E)-3-Methoxy-2-butenoic acid methyl ester (CAS: 4525-28-4) . This substrate represents a unique class of "push-pull" alkenes, possessing both electron-rich (vinyl ether) and electron-deficient (acrylate) character.

While standard acrylates undergo Heck arylation at the


-position, the strong electron-donating effect of the 

-methoxy group in this substrate directs arylation to the

-position
. This reaction is of high strategic value in drug discovery as it enables the single-step synthesis of tetrasubstituted alkenes , a structural motif found in various bioactive heterocycles and statin precursors. Furthermore, the product can be hydrolyzed to generate

-aryl-

-keto esters, which are difficult to synthesize via traditional Claisen condensation methods.

Chemical Context: The "Push-Pull" Electronic Conflict

To successfully couple this substrate, researchers must understand the competing electronic biases:

  • The Ester Group (EWG): Withdraws electron density, typically directing nucleophilic Pd-species to the

    
    -carbon.
    
  • The Methoxy Group (EDG): Donates electron density via resonance, rendering the

    
    -carbon nucleophilic and the 
    
    
    
    -carbon the site of electrophilic attack.

The Decision: Under cationic Palladium conditions (Cabri-type), the vinyl-ether character dominates. The electrophilic


 species attacks the position of highest electron density (

-carbon), resulting in branched regioselectivity.

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the divergent pathways. Achieving the desired tetrasubstituted alkene requires forcing the reaction through the Cationic Pathway (Path A).

HeckMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd-X-L2] Start->OxAdd Decision Ligand/Salt Selection OxAdd->Decision PathA Path A: Cationic (Ag+ or Bidentate Ligand) Decision->PathA Use Ag2CO3 / DPPP PathB Path B: Neutral (Monodentate Ligand) Decision->PathB Use Et3N / PPh3 CoordA Coordination (Ionic) PathA->CoordA CoordB Coordination (Neutral) PathB->CoordB InsertA Alpha-Insertion (Electronic Control) CoordA->InsertA InsertB Beta-Insertion (Steric Control) CoordB->InsertB ElimA Beta-H Elim (from Alpha-C) InsertA->ElimA ElimB Beta-Alkoxy Elim (Loss of OMe) InsertB->ElimB ProdA Target: Tetrasubstituted Alkene (Alpha-Aryl) ElimA->ProdA ProdB Side Product: Beta-Aryl Acrylate ElimB->ProdB

Figure 1: Mechanistic divergence in the Heck coupling of beta-methoxy acrylates. Path A is the target.

Detailed Protocol: Alpha-Arylation

This protocol is optimized for the synthesis of Methyl (E)-2-aryl-3-methoxybut-2-enoate .

Reagents & Materials
ComponentRoleSpecification
Substrate OlefinMethyl (E)-3-methoxy-2-butenoic acid methyl ester (1.0 equiv)
Aryl Halide Coupling PartnerAryl Iodide (1.2 equiv) (Ar-I is preferred over Ar-Br)
Catalyst Pd SourcePd(OAc)₂ (5 mol%)
Ligand StereocontrolDPPP (1,3-Bis(diphenylphosphino)propane) (10 mol%)
Additive Halide ScavengerAg₂CO₃ (1.1 equiv) or TlOAc (Toxic, but effective)
Solvent MediumDMF or CH₃CN (Anhydrous, degassed)
Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and DPPP (0.10 mmol).

    • Add 2 mL of anhydrous DMF under Argon flow.

    • Stir at room temperature for 15 minutes until a clear yellow/orange solution forms (generation of active Pd-L species).

  • Reaction Assembly:

    • To the catalyst mixture, add the Aryl Iodide (1.2 mmol) and Ag₂CO₃ (1.1 mmol). Note: The silver salt precipitates the iodide from the oxidative addition complex, generating the cationic Pd species [Ar-Pd-L2]+.

    • Add the substrate, Methyl (E)-3-methoxy-2-butenoic acid methyl ester (1.0 mmol).

    • Seal the tube with a Teflon screw cap.

  • Execution:

    • Heat the reaction mixture to 80°C in an oil bath.

    • Monitor via TLC or LC-MS. Reaction times typically range from 4 to 12 hours.

    • Checkpoint: The reaction mixture will darken as AgI precipitates.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove AgI and Pd black. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with water (3x) to remove DMF, then brine (1x).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Note: The product is a tetrasubstituted alkene and may be sensitive to acidic silica; use neutralized silica (1% Et3N) if degradation is observed.

Experimental Workflow Visualization

Workflow Step1 1. Catalyst Activation Pd(OAc)2 + DPPP + DMF (Stir 15 min, RT) Step2 2. Substrate Addition Add Aryl Iodide + Ag2CO3 Add Methyl 3-methoxy-2-butenoate Step1->Step2 Step3 3. Reaction Heat to 80°C 4-12 Hours Step2->Step3 Step4 4. Filtration Remove AgI via Celite Step3->Step4 Step5 5. Isolation Extraction & Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the alpha-arylation protocol.

Data & Optimization Guide

The choice of ligand and base is critical for regioselectivity (Alpha vs. Beta).

VariableConditionOutcome (Regioselectivity)Mechanism Note
Standard PPh₃ / Et₃NMixture (Favors

-elimination of OMe)
Neutral pathway; leads to substitution.
Cationic DPPP / Ag₂CO₃ >95% Alpha-Arylation Cationic Pd coordinates to electron-rich

-C.
Ligand P(t-Bu)₃Low Yield / Steric ClashSubstrate is too crowded for bulky ligands.
Halide Aryl BromideSlower ReactionRequires higher temp (100°C+); Ag salt still required.

Downstream Applications

The primary value of this protocol is the generation of Masked Beta-Keto Esters . The methoxy-acrylate product serves as a stable equivalent of an


-aryl-

-keto ester.

Hydrolysis Protocol:

  • Dissolve the coupling product in THF/H₂O (4:1).

  • Add 1M HCl (cat.).

  • Stir at RT for 1 hour.

  • Result: Quantitative conversion to Methyl 2-aryl-3-oxobutanoate (an essential intermediate for heterocycle synthesis).

References

  • Regioselective Heck Couplings of Electron-Rich Olefins. Source: Organic Letters, 2005. URL:[Link]

  • Palladium-Catalyzed Alpha-Arylation of Esters and Amides. Source: Journal of the American Chemical Society, 2020.[2] URL:[Link]

  • Heck Reaction: Mechanism and Regioselectivity. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis of Tetrasubstituted Alkenes via Metathesis (Contextual Comparison). Source: MDPI Molecules, 2012. URL:[Link]

Sources

Application Note: Cyclocondensation of (E)-3-Methoxy-2-butenoic Acid Methyl Ester with Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3-methyl-5-pyrazolone (also known as 3-methyl-2-pyrazolin-5-one or edaravone intermediate) via the reaction of (E)-3-methoxy-2-butenoic acid methyl ester with hydrazine hydrate . Unlike the classic reaction using ethyl acetoacetate, this protocol utilizes the


-methylated enol ether, which acts as a vinylogous ester. This pathway minimizes the formation of bis-hydrazones and offers a cleaner conversion through an addition-elimination mechanism followed by cyclization.

The resulting pyrazolone scaffold is a critical pharmacophore in drug development, serving as the core structure for free radical scavengers (e.g., Edaravone), analgesics (e.g., Antipyrine), and various agrochemicals.

Scientific Background & Mechanism[1][2]

Reaction Logic

The starting material, (E)-3-methoxy-2-butenoic acid methyl ester, possesses two electrophilic sites:

  • The Ester Carbonyl (C1): Susceptible to acyl substitution.

  • The

    
    -Carbon (C3):  Activated by the 
    
    
    
    -unsaturation and the electron-donating methoxy group (vinylogous ester).

While hydrazine is a potent dinucleophile, the reaction kinetics favor the attack at the


-carbon (Michael-type addition) followed by the elimination of the methoxy group. This generates an enamine-like intermediate (

-hydrazino ester) which rapidly undergoes intramolecular cyclization to form the thermodynamically stable 5-membered aromatic heterocycle.
Mechanistic Pathway

The transformation proceeds via a Vinylogous Nucleophilic Substitution (


V)  followed by Intramolecular Amidation .
  • Nucleophilic Attack: Hydrazine attacks the

    
    -carbon of the enoate.
    
  • Elimination: The methoxy group is eliminated as methanol, forming methyl 3-hydrazinobut-2-enoate.

  • Cyclization: The terminal nitrogen of the hydrazino group attacks the ester carbonyl.

  • Aromatization/Tautomerization: Loss of a second molecule of methanol (from the ester) yields the pyrazolone, which exists in equilibrium between the CH2-form (pyrazolone) and OH-form (hydroxypyrazole).

Mechanistic Diagram

ReactionMechanism cluster_0 Key Transformation Step SM (E)-3-Methoxy-2-butenoic acid methyl ester INT1 Intermediate I: Michael Adduct SM->INT1 + N2H4 (Attack at C-3) HYD Hydrazine Hydrate HYD->INT1 INT2 Intermediate II: Beta-Hydrazino Ester INT1->INT2 - MeOH (Elimination) PROD Product: 3-Methyl-5-pyrazolone INT2->PROD Cyclization (- MeOH) BYPROD By-product: Methanol INT2->BYPROD

Figure 1: Mechanistic pathway from the enol ether ester to the pyrazolone scaffold.

Experimental Protocol

Materials & Reagents
ComponentCAS No.RoleGrade
Methyl 3-methoxybut-2-enoate 34846-90-7Substrate>97%
Hydrazine Hydrate 7803-57-8Reagent80% (aq) or 64%
Ethanol (EtOH) 64-17-5SolventAbsolute
Ethyl Acetate 141-78-6Wash SolventACS Reagent
Step-by-Step Procedure

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

Phase A: Reaction Setup
  • Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 13.0 g (0.10 mol) of (E)-3-Methoxy-2-butenoic acid methyl ester to the flask.

  • Solvation: Dissolve the ester in 50 mL of Absolute Ethanol . Stir at room temperature (25 °C) for 5 minutes.

  • Addition: Add 6.0 mL (approx. 0.12 mol, 1.2 eq) of Hydrazine Hydrate dropwise over 10 minutes.

    • Note: A mild exotherm may be observed. The solution typically turns from colorless to pale yellow.

Phase B: Reaction & Monitoring
  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) using an oil bath.

  • Duration: Maintain reflux for 3 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Target: Disappearance of the starting ester (

      
      ) and appearance of the polar product (
      
      
      
      , often streaks).
Phase C: Workup & Isolation[1][2]
  • Cooling: Remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Further cool the flask in an ice bath (0-5 °C) for 30 minutes. The product, 3-methyl-5-pyrazolone, will crystallize as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 10 mL of cold Ethanol followed by 10 mL of cold Ethyl Acetate to remove unreacted hydrazine and yellow impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Ester in EtOH Add Add Hydrazine Hydrate (Dropwise, RT) Start->Add Reflux Reflux at 80°C (3 Hours) Add->Reflux Check IPC: TLC Check (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0-5°C (Crystallization) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/EtOAc Filter->Wash Dry Dry (50°C, Vacuum) Wash->Dry

Figure 2: Operational workflow for the synthesis of 3-methyl-5-pyrazolone.

Characterization & Data Analysis

Expected Results
ParameterSpecificationNotes
Appearance White crystalline powderMay be slightly yellow if unwashed.
Yield 80 - 90%High efficiency due to irreversible cyclization.
Melting Point 218 - 220 °CMatches literature for 3-methyl-5-pyrazolone [1].
Spectroscopic Validation
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0 - 9.0 (br s, 1H, NH/OH tautomer).
      
    • 
       5.22 (s, 1H, =CH- at C4, enol form) OR 
      
      
      
      3.10 (s, 2H, -CH2- at C4, keto form). Note: In DMSO, the enol/keto equilibrium often shows broad signals.
    • 
       2.10 (s, 3H, -CH3).
      
    • Absence: The methoxy singlet (

      
       3.6-3.8) from the starting material must be absent.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 98.10.

    • Observed [M+H]+: 99.1.

Troubleshooting & Optimization

Common Issues
  • Low Yield / Oily Product: Often caused by incomplete removal of the solvent or excess hydrazine preventing crystallization.

    • Solution: Concentrate the reaction mixture to 1/3 volume before cooling. Add a seed crystal if available.

  • Yellow Discoloration: Oxidation of hydrazine impurities.

    • Solution: Recrystallize from Ethanol/Water (9:1) or wash thoroughly with cold ethyl acetate.

Stereochemistry Note

The starting material is specified as the (E)-isomer . However, the reaction proceeds through a tetrahedral intermediate (Michael addition) which destroys the double bond geometry. Consequently, the (Z)-isomer or a mixture of E/Z isomers will yield the exact same product. The E-isomer is often preferred simply due to commercial availability and stability.

Applications in Drug Development

The product, 3-methyl-5-pyrazolone , is a versatile scaffold:

  • Edaravone Synthesis: Reaction with phenylhydrazine (instead of hydrazine) or subsequent N-phenylation yields Edaravone (ALS treatment).

  • Knorr Pyrazole Synthesis: This protocol is a variation of the Knorr synthesis, utilizing an enol ether instead of a

    
    -keto ester to reduce side reactions involving the active methylene group.
    
  • Fragment-Based Drug Discovery (FBDD): The pyrazolone ring is a privileged structure for kinase inhibition and anti-inflammatory activity [2].

References

  • Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. (2023). Study on Synthesis of 3-Methyl-5-pyrazolone from ethyl acetoacetate (analogous substrate). Link

  • Biological Evaluation of Pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Link

  • Hydrazine Reaction Mechanisms.Royal Society of Chemistry. Unexpected reactions of

    
    -unsaturated esters with hydrazine hydrate. Link
    
  • Process for preparation of 3-amino-5-methylpyrazole. Google Patents. EP0623600B1. (Describes related hydrazine cyclizations). Link

Sources

Application Notes & Protocols: The Strategic Utility of Methyl (E)-3-methoxybut-2-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (E)-3-methoxybut-2-enoate is a versatile α,β-unsaturated ester that serves as a highly valuable building block in modern medicinal chemistry. Its unique structural arrangement, featuring a Michael acceptor system, an ester group, and a reactive methoxy moiety, provides a powerful platform for constructing complex molecular architectures. This guide delves into the strategic applications of this reagent, with a primary focus on its role in the synthesis of heterocyclic scaffolds, particularly pyrimidines, which are central to numerous therapeutic agents. We will explore the underlying chemical principles, provide detailed experimental protocols, and present field-proven insights into its practical application in drug discovery and development workflows.

Introduction: A Multifunctional Synthon

Methyl (E)-3-methoxybut-2-enoate (CAS No: 4525-28-4) is a deceptively simple molecule whose reactivity profile makes it a strategic asset in organic synthesis.[1] Its utility stems from three key functional features:

  • The α,β-Unsaturated System: The electron-withdrawing methyl ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack via conjugate (Michael) addition. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds.

  • The Ester Functionality: The methyl ester can participate in a variety of classical transformations, including hydrolysis, amidation, and reduction. In heterocyclic synthesis, it often serves as an electrophilic site for intramolecular cyclization.

  • The β-Methoxy Group: This group is an excellent leaving group, particularly after initial nucleophilic attack at the β-position or in condensation reactions. This feature is critical for driving cyclization and aromatization steps in the formation of heterocyclic rings.

The methoxy group, in general, is a prevalent feature in approved drugs, often introduced to enhance binding affinity, modulate physicochemical properties like lipophilicity, and improve metabolic stability.[2][3] Utilizing a building block that already contains this moiety can be a highly efficient strategy.

Table 1: Physicochemical Properties of Methyl (E)-3-methoxybut-2-enoate
PropertyValueReference
CAS Number 4525-28-4[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1][4]
Synonyms Methyl (E)-3-methoxycrotonate[1]
Purity Typically >96%[1]

Core Application: Synthesis of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer, antiviral, and antimicrobial agents.[5][6] Methyl (E)-3-methoxybut-2-enoate is an ideal precursor for constructing substituted pyrimidines through cyclocondensation reactions with N-C-N synthons like guanidine, urea, or amidines.

Mechanistic Rationale

In this reaction, methyl (E)-3-methoxybut-2-enoate functions as a 1,3-dielectrophile equivalent. The reaction with a binucleophile like guanidine proceeds via a sequential addition-elimination and cyclization pathway.

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of guanidine attacks the β-carbon of the enoate in a Michael-type addition.

  • Elimination: The resulting intermediate eliminates the methoxy group, re-forming the double bond and creating a vinylogous amidine.

  • Intramolecular Cyclization: The second nitrogen of the guanidine moiety then attacks the electrophilic ester carbonyl carbon.

  • Aromatization: Subsequent elimination of methanol drives the formation of the stable, aromatic pyrimidine ring.

This synthetic strategy is foundational in the preparation of key intermediates for major pharmaceuticals, including the HMG-CoA reductase inhibitor Rosuvastatin, where a similar pyrimidine core is constructed early in the synthesis.[7][8][9][10][11]

G cluster_workflow General Workflow for Pyrimidine Synthesis start Mix Reagents: Methyl (E)-3-methoxybut-2-enoate + Guanidine HCl + Base (e.g., NaOEt) in Solvent (e.g., EtOH) reaction Heat to Reflux (e.g., ~78°C for Ethanol) Monitor by TLC/LC-MS start->reaction Initiate Reaction workup Reaction Quench (e.g., add water/acid) reaction->workup Upon Completion extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) workup->extraction purification Purification of Product (Crystallization or Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for pyrimidine synthesis.

Protocol: Synthesis of 2-Amino-4-hydroxy-5-methylpyrimidine

This protocol provides a detailed, step-by-step methodology for the synthesis of a model pyrimidine derivative using methyl (E)-3-methoxybut-2-enoate.

Materials:

  • Methyl (E)-3-methoxybut-2-enoate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous ethanol, followed by the careful, portion-wise addition of sodium ethoxide (2.5 eq). Stir until dissolved. Causality: Sodium ethoxide serves as the base to deprotonate guanidine hydrochloride in situ, generating the free, nucleophilic guanidine base required for the reaction.

  • Add Guanidine Hydrochloride (1.2 eq) to the solution and stir for 15 minutes.

  • Add Methyl (E)-3-methoxybut-2-enoate (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and carefully neutralize with 1M HCl until pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract with ethyl acetate (3 x volumes). Expert Insight: The choice of ethyl acetate is based on its ability to dissolve the organic product while having low miscibility with the aqueous phase containing inorganic salts.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure 2-amino-4-hydroxy-5-methylpyrimidine.

Application as a Michael Acceptor

Beyond heterocycle synthesis, the core reactivity of methyl (E)-3-methoxybut-2-enoate as a Michael acceptor is fundamental to its utility.[12] This reaction allows for the stereocontrolled formation of C-C, C-S, C-N, and C-O bonds, which is a cornerstone of lead optimization in drug discovery.

G cluster_reaction Michael Addition Reaction reagents Methyl (E)-3-methoxybut-2-enoate + Nucleophile (Nu-H) conditions Base / Solvent reagents->conditions product Adduct Product (Nu-CH(CH₃)-CH₂-CO₂Me) conditions->product

Sources

The Strategic Synthesis of Substituted Pyrimidines from Butenoic Acid Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1] Its prevalence is a testament to its versatile chemical reactivity and its ability to engage in biologically relevant interactions. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects.[2][3] The strategic synthesis of functionalized pyrimidines is therefore a critical endeavor for researchers and scientists dedicated to the discovery of novel therapeutics. This application note provides a detailed, step-by-step guide to the synthesis of substituted pyrimidines, with a particular focus on pathways originating from readily accessible butenoic acid esters.

Synthetic Strategy: A Modular Approach to Pyrimidine Construction

The synthesis of the pyrimidine ring system from acyclic precursors generally involves the condensation of a three-carbon (C-C-C) fragment with a one-carbon-two-nitrogen (N-C-N) unit.[4] Butenoic acid esters and their derivatives are excellent three-carbon synthons for this purpose. The core strategy involves the reaction of these α,β-unsaturated carbonyl compounds with a suitable nitrogen-containing nucleophile, such as an amidine, urea, or thiourea, which provides the N-C-N fragment.

Two principal and highly effective methods for this transformation are the Pinner synthesis and the Biginelli reaction.

  • The Pinner Synthesis: This classical method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine.[5][6] Butenoic acid esters can be readily converted to β-keto esters, making them ideal starting points for this reaction.

  • The Biginelli Reaction: This is a one-pot, three-component cyclocondensation reaction between an aldehyde, a β-keto ester, and urea or thiourea.[7][8][9] This highly efficient process allows for the rapid assembly of dihydropyrimidinones, which can be further modified to yield a diverse range of substituted pyrimidines.

This guide will focus on a protocol that leverages the principles of the Biginelli reaction, a robust and widely adopted method for the synthesis of functionalized pyrimidines.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted pyrimidines from a butenoic acid ester precursor, highlighting the key stages of the process.

Synthesis_Workflow Butenoic_Ester Butenoic Acid Ester (Starting Material) Beta_Keto_Ester β-Keto Ester Intermediate Butenoic_Ester->Beta_Keto_Ester Acylation/Claisen Condensation Biginelli_Reaction One-Pot Biginelli Reaction Beta_Keto_Ester->Biginelli_Reaction Aldehyde Aldehyde Aldehyde->Biginelli_Reaction Urea_Thiourea Urea / Thiourea Urea_Thiourea->Biginelli_Reaction Dihydropyrimidinone Dihydropyrimidinone (Core Scaffold) Biginelli_Reaction->Dihydropyrimidinone Further_Functionalization Optional Further Functionalization Dihydropyrimidinone->Further_Functionalization Substituted_Pyrimidine Substituted Pyrimidine (Final Product) Dihydropyrimidinone->Substituted_Pyrimidine Direct Use Further_Functionalization->Substituted_Pyrimidine

Caption: Overall workflow for the synthesis of substituted pyrimidines.

Detailed Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol details the synthesis of a model dihydropyrimidinone from ethyl acetoacetate (a common β-keto ester readily prepared from ethyl butenoate), a substituted benzaldehyde, and urea, using a ceric ammonium nitrate (CAN) catalyst under solvent-free conditions.[10] This method is advantageous due to its simplicity, high yields, and short reaction times.[10]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (per 10 mmol aldehyde)Notes
Aromatic AldehydeAr-CHOVaries10 mmolPurify by distillation or recrystallization if necessary.
Ethyl AcetoacetateC₆H₁₀O₃130.141.30 g (10 mmol)Ensure dryness.
UreaCH₄N₂O60.060.90 g (15 mmol)Dry thoroughly before use.
Ceric Ammonium Nitrate (CAN)(NH₄)₂Ce(NO₃)₆548.2210 mol % (0.55 g)Catalyst.
EthanolC₂H₅OH46.07As neededFor recrystallization.
Crushed IceH₂O18.02As neededFor workup.

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ceric ammonium nitrate (0.55 g, 10 mol %).

  • Reaction Execution: Heat the reaction mixture with stirring at 80-90 °C. The reaction is typically complete within 30-110 seconds.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion of the reaction, add crushed ice to the reaction mixture.

  • Isolation of the Product: The solid product will precipitate out of the solution. Filter the solid under suction, wash it with ice-cold water, and allow it to air dry.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Mechanism of the Biginelli Reaction:

The mechanism of the Biginelli reaction is believed to proceed through the following key steps[8]:

  • N-Acylimine Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.

  • Nucleophilic Addition: The enol form of the β-keto ester then acts as a nucleophile and adds to the electrophilic N-acylimine intermediate.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via condensation of the remaining urea nitrogen with the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone product.

The following diagram illustrates the proposed mechanism of the Biginelli reaction.

Biginelli_Mechanism cluster_step1 Step 1: N-Acylimine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Open_Chain_Ureide Open-Chain Ureide Acylimine->Open_Chain_Ureide Keto_Ester_Enol β-Keto Ester (Enol) Keto_Ester_Enol->Open_Chain_Ureide Dihydropyrimidinone Dihydropyrimidinone Open_Chain_Ureide->Dihydropyrimidinone

Caption: Proposed mechanism of the Biginelli reaction.

Trustworthiness and Self-Validation

The protocol described above is a well-established and highly reproducible method.[10] The success of the synthesis can be readily validated through standard analytical techniques:

  • Melting Point Determination: The synthesized dihydropyrimidinone should have a sharp and well-defined melting point, which can be compared to literature values.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure of the product, showing the characteristic peaks for the dihydropyrimidine ring and its substituents.

    • Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=O, and C=C bonds.

    • Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.

Conclusion and Future Directions

The synthesis of substituted pyrimidines from butenoic acid esters and their derivatives is a versatile and powerful strategy in medicinal chemistry. The Biginelli reaction, in particular, offers a highly efficient and straightforward route to the core dihydropyrimidinone scaffold. This application note provides a robust and reliable protocol for this transformation, which can be adapted to a wide range of substrates to generate a library of diverse pyrimidine derivatives for further biological evaluation. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the exploration of novel multicomponent reactions for the synthesis of increasingly complex and biologically active pyrimidine-based molecules.

References

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Available at: [Link]

  • One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. Journal of American Science. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and anticancer activity in vitro of some new pyrimidines. Acta Pharmaceutica. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Synthesis of Pyrimidine. ChemTube3D. Available at: [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. Available at: [Link]

  • Synthesis of substituted pyrimidine derivatives and evaluation of their antimicrobial activity. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • New protocol for Biginelli reaction - A practical synthesis of Monastrol. ResearchGate. Available at: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available at: [Link]

  • Biginelli Reaction. J&K Scientific LLC. Available at: [Link]

Sources

Application Note: Selective Synthesis of (E)-3-Methoxy-2-butenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, laboratory-scale protocol for the synthesis of (E)-3-Methoxy-2-butenoic acid methyl ester (also known as Methyl (E)-3-methoxycrotonate).[1]

Introduction & Strategic Rationale

The target molecule, (E)-3-Methoxy-2-butenoic acid methyl ester , is a critical vinylogous ester used as a C3-building block in the synthesis of heterocycles (e.g., pyrimidines, pyridines) and as a dienophile in Diels-Alder reactions.[1]

While the reaction of methyl acetoacetate with trimethyl orthoformate (TMOF) is the standard route, it often yields a thermodynamic mixture of E and Z isomers. The (Z)-isomer is stabilized by dipole alignment or chelation in the enolate form, whereas the (E)-isomer (trans-s-cis) is often the thermodynamic product in the neutral ester form due to steric and dipole minimization between the carbonyl and methoxy oxygens.

Key Technical Challenge: Maximizing the E:Z ratio and efficiently separating the isomers. Solution: This protocol utilizes acid-catalyzed O-methylation followed by thermodynamic equilibration and fractional distillation.[1] The (E)-isomer is distinguished by its unique NMR signature and physical properties.

Reaction Mechanism & Pathway

The synthesis proceeds via the acid-catalyzed formation of a dimethyl ketal intermediate, which subsequently eliminates methanol to form the enol ether.

ReactionPathway cluster_0 Reagents cluster_1 Intermediates cluster_2 Products MAA Methyl Acetoacetate (Keto-Enol Tautomer) Ketal Dimethyl Ketal Intermediate MAA->Ketal + TMOF, H+ TMOF Trimethyl Orthoformate (HC(OMe)3) TransState Oxocarbenium Transition State Ketal->TransState - MeOH Z_Isomer (Z)-Isomer (Kinetic/Chelated) TransState->Z_Isomer Kinetic Path E_Isomer (E)-Isomer (Thermodynamic) TransState->E_Isomer Thermodynamic Path Z_Isomer->E_Isomer Acid/Heat Equilibration

Caption: Mechanistic pathway for O-methylation. The (E)-isomer is favored under thermodynamic conditions.[1]

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1]AmountRole
Methyl Acetoacetate 116.121.0116.1 g (108 mL)Substrate
Trimethyl Orthoformate 106.121.2127.3 g (131 mL)Methylating Agent
Sulfuric Acid (conc.) 98.080.01~0.5 mLCatalyst
Methanol (Anhydrous) 32.04Solvent200 mLSolvent

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).[1]

  • Magnetic stir bar & heating mantle.

  • Vigreux column (20 cm) or distillation head.

  • Nitrogen inlet.[2]

  • Vacuum pump (for distillation).

Step-by-Step Procedure
  • Setup: Flame-dry the 500 mL RBF and cool under a stream of nitrogen. Equip with a magnetic stir bar, reflux condenser, and temperature probe.

  • Charging: Add Methyl Acetoacetate (108 mL) and Anhydrous Methanol (200 mL) to the flask.

  • Catalyst Addition: Add Sulfuric Acid (0.5 mL) dropwise with stirring. Caution: Exothermic.

  • Reagent Addition: Add Trimethyl Orthoformate (131 mL) in a single portion.

  • Reaction:

    • Heat the mixture to Reflux (approx. 60-65°C) .

    • Maintain reflux for 4-6 hours .[1] Monitor by TLC (SiO2, 20% EtOAc/Hexane) or GC-MS. The starting keto-ester spot/peak should disappear.

    • Note on Selectivity: Extended reflux allows acid-catalyzed equilibration, enriching the thermodynamically stable (E)-isomer.[1]

  • Quenching: Cool the reaction mixture to room temperature. Add solid Sodium Methoxide (approx. 0.5 g) or Pyridine (1 mL) to neutralize the acid catalyst. Check pH to ensure neutrality (pH ~7).

  • Concentration: Remove the methanol and methyl formate byproduct via rotary evaporation (40°C, 200 mbar). A yellow oil will remain.[3]

  • Purification (Fractional Distillation):

    • Transfer the crude oil to a distillation setup with a Vigreux column.[2]

    • Perform vacuum distillation.[2]

    • Fraction 1: Low boiling impurities (unreacted TMOF).

    • Fraction 2: Mixed isomers (if separation is poor).

    • Main Fraction: Collect the product at 70-75°C @ 10 mmHg (or ~166-168°C at atmospheric pressure, though vacuum is preferred to prevent polymerization).

    • Note: The (E)-isomer typically has a slightly higher boiling point than the (Z)-isomer due to higher symmetry and packing, though they are close.

  • Crystallization (Optional High Purity): If the distillate solidifies upon cooling (MP ~20-25°C) or is a mixture, dissolve in a minimum amount of cold pentane or hexane (-20°C). The (E)-isomer often crystallizes preferentially.

Characterization & Data Analysis

Distinguishing the isomers is critical. Use 1H NMR to confirm the geometry based on the shielding effects of the carbonyl group.

NMR Spectroscopic Distinction
Feature(E)-Isomer (Target)(Z)-Isomer Mechanistic Reason
Geometry OMe & COOMe are TransOMe & COOMe are CisCIP Priority Rules
C3-Methyl (ppm) ~2.28 ppm (Deshielded)~2.10 ppm (Shielded)In (E), Me is cis to the ester carbonyl (anisotropic deshielding).[1]
Vinyl H (ppm) ~5.01 ppm (Shielded)~5.15 ppm (Deshielded)In (Z), H is cis to the ester carbonyl.
Methoxy (OMe) ~3.6-3.7 ppm~3.6-3.7 ppmLess diagnostic.[1]

Self-Validation Check: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • (E)-Isomer: Strong NOE between Vinyl-H and OMe group.[1]

  • (Z)-Isomer: Strong NOE between Vinyl-H and C3-Methyl group.[1]

Physical Properties
  • Appearance: Colorless to pale yellow liquid (may solidify in freezer).

  • Boiling Point: 166-168°C (760 mmHg); ~72°C (12 mmHg).

  • Density: 0.994 g/mL.[4]

Troubleshooting & Critical Control Points

Troubleshooting Problem Issue: Low Yield or Wrong Isomer Check1 Check 1: Moisture Control TMOF hydrolyzes in water. Problem->Check1 Check2 Check 2: Acid Strength Too much acid causes polymerization. Problem->Check2 Check3 Check 3: Equilibration Time Short reflux favors Kinetic (Z). Problem->Check3 Solution1 Use Anhydrous MeOH Flame-dry glassware. Check1->Solution1 Solution2 Quench immediately after reaction completion. Check2->Solution2 Solution3 Extend reflux to >4h for Thermodynamic (E). Check3->Solution3

Caption: Troubleshooting logic for common synthetic pitfalls.

References

  • Sigma-Aldrich. (E)-3-Methoxy-2-butenoic acid methyl ester Product Sheet. Retrieved from [1]

  • Taskinen, E. & Mukkala, V. (1982). Thermodynamics of vinyl ethers-XXVII. Thermodynamic stability of β-methoxy-substituted α,β-unsaturated ketones and the corresponding carboxylic esters. Tetrahedron, 38(5), 613-616.
  • National Institute of Standards and Technology (NIST). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- Thermochemistry. Retrieved from [5]

  • Organic Syntheses.General methods for O-methylation of beta-keto esters. (General reference for TMOF chemistry).
  • BenchChem. Distinguishing (E) and (Z) Isomers of 2-Methoxy-2-butene. Retrieved from (Cited for analytical distinction logic).

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Methyl (E)-3-methoxybut-2-enoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the separation and purification of methyl (E)-3-methoxybut-2-enoate (CAS: 4525-28-4) and its geometric isomer (Z).[1] As a Senior Application Scientist, I must emphasize that this molecule is an enol ether . Unlike standard esters, enol ethers are chemically labile; they are prone to hydrolysis under acidic conditions and thermal isomerization.

Successful separation requires a departure from "standard" screening protocols. You must prioritize neutral pH environments in HPLC and controlled inlet temperatures in GC to prevent on-column degradation.[1]

Part 1: Method Development Protocols
Protocol A: Gas Chromatography (GC-FID/MS)

Recommended for purity checks and reaction monitoring.[1]

The Challenge: Thermal isomerization (


) can occur in the injector port if the temperature is too high, leading to false quantitation.
ParameterRecommended SettingRationale
Column DB-WAX or HP-INNOWax (PEG Phase)The polarity of the polyethylene glycol phase maximizes the separation factor (

) between the E and Z isomers based on their dipole moments.[1]
Dimensions 30 m

0.25 mm

0.25

m
Standard dimensions provide sufficient theoretical plates for baseline resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Consistent flow prevents retention time shifts.
Inlet Temp 200°C - 220°C (Do NOT exceed 250°C)High inlet temps trigger thermal isomerization.[1] Use a split ratio (e.g., 50:1) to minimize residence time.
Oven Program 60°C (1 min)

10°C/min

220°C (5 min)
A gentle ramp ensures separation of the volatile Z-isomer (elutes first) from the E-isomer.
Detection FID (250°C) or MS (Source 230°C)FID is robust for quantitation; MS is required for impurity identification.

Expert Insight: If you observe a "hump" or plateau between peaks, your inlet liner may be active (dirty). Replace it with a deactivated, wool-free liner to prevent surface-catalyzed isomerization.[1]

Protocol B: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for isolation, purification, or thermally unstable samples.[1]

The Challenge: Acid Sensitivity. Standard mobile phases containing 0.1% TFA or Formic Acid will hydrolyze the enol ether bond, converting your product back into methyl acetoacetate.

ParameterRecommended SettingRationale
Column C18 (ODS) End-capped (e.g., Zorbax Eclipse Plus)End-capping covers free silanols, preventing acidic surface interactions that catalyze hydrolysis.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0) or Pure WaterCRITICAL: Do not use acid. A neutral buffer stabilizes the enol ether.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for esters compared to Methanol.
Gradient 10% B to 60% B over 15 minsThe compound is moderately polar; a shallow gradient ensures

resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm The conjugated enol ether system (

) absorbs strongly here.
Part 2: Troubleshooting Guide (Q&A)

Q1: I see a new peak appearing at the solvent front that grows over time. What is it? A: This is likely methyl acetoacetate , the hydrolysis product.

  • Diagnosis: Check your mobile phase pH. If you are using TFA, Formic Acid, or even unbuffered water (which can absorb CO

    
     and become acidic, pH ~5.5), you are degrading your sample.
    
  • Solution: Switch to 10 mM Ammonium Bicarbonate (pH 7.5-8.0) or Ammonium Acetate.[1] The enol ether is stable under basic/neutral conditions.

Q2: My GC peaks are tailing significantly. A: Tailing in this system usually indicates interaction with active sites (silanols) or column overload.

  • Diagnosis: Methyl (E)-3-methoxybut-2-enoate is an oxygenated species that can hydrogen bond with active sites.[1]

  • Solution:

    • Trim the first 10-20 cm of the GC column (guard column maintenance).

    • Ensure you are using a deactivated inlet liner .

    • If tailing persists, switch to a mid-polar column like DB-1701 (cyanopropylphenyl), which often deactivates interactions better than pure siloxanes.

Q3: The E/Z ratio in my chromatogram does not match my NMR data. A: This is a classic artifact of on-column isomerization .

  • Mechanism: The E isomer (thermodynamic product) and Z isomer can interconvert if sufficient energy (heat) or catalysis is applied.

  • Validation: Inject the sample on HPLC (ambient temp). If the HPLC ratio matches NMR but GC does not, your GC inlet is too hot or dirty. Lower the inlet temperature by 20°C and re-inject.

Part 3: Decision Logic & Workflows
Workflow 1: Method Selection Strategy

MethodSelection Start Start: Sample Analysis Request Isolation Goal: Isolation/Purification? Start->Isolation Purity Goal: Purity/Quantitation? Isolation->Purity No HPLC_Route Select HPLC (Reverse Phase) Isolation->HPLC_Route Yes GC_Route Select GC-FID/MS Purity->GC_Route Yes Buffer_Check CRITICAL: Is Mobile Phase Neutral? HPLC_Route->Buffer_Check Use_Buffer Use 10mM NH4OAc (pH 7) Buffer_Check->Use_Buffer Yes Stop_Acid STOP: Remove Acid Modifiers (Prevents Hydrolysis) Buffer_Check->Stop_Acid No (Acid Present) Run_Analysis Execute Method Use_Buffer->Run_Analysis Stop_Acid->Use_Buffer Temp_Check Inlet Temp > 230°C? GC_Route->Temp_Check Lower_Temp Lower Temp to 200-220°C (Prevents Isomerization) Temp_Check->Lower_Temp Yes Temp_Check->Run_Analysis No Lower_Temp->Run_Analysis

Caption: Decision matrix for selecting the appropriate chromatographic technique while mitigating chemical instability risks.

Workflow 2: Troubleshooting "Ghost Peaks" (Hydrolysis)

HydrolysisTroubleshooting Problem Problem: Unknown Peak @ Solvent Front Check_pH Check Mobile Phase pH Problem->Check_pH Acidic pH < 6.0 (Acidic) Check_pH->Acidic Yes Neutral pH 7.0 - 8.0 (Neutral/Basic) Check_pH->Neutral No Action1 Hydrolysis Detected! Enol ether cleaving to Methyl Acetoacetate Acidic->Action1 Action2 Check Sample Solvent (Is sample dissolved in acidic MeOH?) Neutral->Action2 Solution1 Switch to 10mM NH4HCO3 Action1->Solution1 Solution2 Dissolve in pure ACN/IPA Action2->Solution2

Caption: Logic flow for identifying and resolving sample degradation (hydrolysis) during analysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is the E-isomer usually the major product in synthesis? A: In the reaction between methyl acetoacetate and trimethyl orthoformate, the formation of the double bond is governed by thermodynamics. The E-isomer (trans-like) places the bulky ester (-COOMe) and methoxy (-OMe) groups on opposite sides of the double bond, minimizing steric repulsion compared to the Z-isomer [1].[1]

Q: Can I use Silica Flash Chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic (pH ~6.5).

  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading your sample. This neutralizes the silica surface and prevents on-column hydrolysis during the purification of the enol ether [2].

Q: What is the elution order on a standard C18 column? A: Typically, the Z-isomer elutes first , followed by the E-isomer . The Z-isomer often has a higher dipole moment but a more compact effective hydrodynamic volume in the folded conformation, leading to slightly lower retention in reverse-phase systems compared to the more planar, extended E-isomer.[1]

References
  • Sigma-Aldrich. Methyl (E)-3-methoxybut-2-enoate Product Information & CAS 4525-28-4 Data.[1] (Accessed 2026). Link

  • Royal Society of Chemistry (RSC). General Procedures for Enol Ether Synthesis and Purification. Chemical Science, Supplementary Information.[2] Link

  • National Institutes of Health (PubChem). Methyl 3-methoxybut-2-enoate Compound Summary.[1]Link

  • Waters Corporation. Analysis of Michael-Reactive Impurities (Methyl-3-aminocrotonate analog).[1] Application Note. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis with Methyl (E)-3-methoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for the synthesis of pyrazole derivatives, specifically focusing on challenges encountered when using methyl (E)-3-methoxybut-2-enoate as a starting material. Here, you will find practical, experience-driven solutions to common experimental hurdles, ensuring the scientific integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of methyl (E)-3-methoxybut-2-enoate and hydrazine?

A1: The reaction between methyl (E)-3-methoxybut-2-enoate, an activated enol ether, and hydrazine hydrate is a classic cyclocondensation reaction. The expected product is 3-methyl-1H-pyrazol-5(4H)-one. This molecule is a pyrazolone, which exists in several tautomeric forms. The reaction proceeds through a nucleophilic vinylic substitution followed by an intramolecular cyclization.[1][2]

Q2: Why is methyl (E)-3-methoxybut-2-enoate considered an "activated" enol ether?

A2: Enol ethers are generally reactive towards electrophiles. However, the presence of an electron-withdrawing group, in this case, the methyl ester group, at the other end of the carbon-carbon double bond inverts the electron demand of the double bond. This makes the enol ether susceptible to attack by nucleophiles, such as hydrazine, at the β-position.[1][2] This enhanced reactivity is why it is termed an "activated" enol ether.

Q3: Is a catalyst required for this reaction?

A3: While the reaction can proceed without a catalyst, it is often facilitated by a catalytic amount of acid.[3][4] The acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and promoting the initial condensation with hydrazine. Common choices include glacial acetic acid or a few drops of a mineral acid.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from methyl (E)-3-methoxybut-2-enoate and hydrazine can stem from several factors, including incomplete reactions, the formation of side products, and challenges in product isolation and purification. This guide addresses the most common issues and provides actionable solutions.

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

  • TLC analysis shows a significant amount of starting material (methyl (E)-3-methoxybut-2-enoate) remaining even after prolonged reaction times.

  • The isolated yield of the desired pyrazolone is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reaction Temperature The activation energy for the cyclization step may not be reached at lower temperatures, leading to a sluggish reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing in a suitable solvent like ethanol or 1-propanol is a common practice.[3]
Inadequate Reaction Time The reaction may simply need more time to go to completion, especially if run at a lower temperature.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Lack of Catalysis The uncatalyzed reaction can be slow.Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops per 3 mmol of starting material) to the reaction mixture to accelerate the condensation.[3]
Poor Quality Hydrazine Hydrazine hydrate can degrade over time, especially if not stored properly. Lower concentrations of active hydrazine will result in incomplete conversion of the starting ester.Use freshly opened or properly stored hydrazine hydrate. If degradation is suspected, consider using a larger excess of hydrazine.
Experimental Protocol: Monitoring Reaction Completion
  • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).[3]

  • On a silica gel TLC plate, spot the starting material (methyl (E)-3-methoxybut-2-enoate) in one lane, the co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

  • Develop the plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Issue 2: Formation of Side Products

Symptoms:

  • TLC analysis reveals multiple spots in addition to the starting material and the desired product.

  • The final product is difficult to purify, and spectroscopic analysis (e.g., NMR) shows the presence of impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Michael Addition Byproduct Hydrazine can undergo a Michael addition to the α,β-unsaturated ester without subsequent cyclization, leading to a stable, non-cyclized adduct. This is a known competing pathway in reactions of hydrazines with α,β-unsaturated esters.[5]Optimize reaction conditions to favor the desired cyclocondensation. This may involve adjusting the temperature, solvent polarity, or using a catalyst to promote the cyclization step.
Formation of Pyrazolopyrimidine If the stoichiometry is not carefully controlled, particularly with a 1:1 ratio of enol ether to hydrazine, a dimer-like byproduct, such as a 7-aminopyrazolo[1,5-a]pyrimidine derivative, can form.[2]Use a slight excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) to ensure the complete conversion of the starting ester and to minimize the formation of dimeric byproducts.[3]
Hydrazone Formation without Cyclization The initial reaction between the ester and hydrazine forms a hydrazone intermediate. Under certain conditions, this intermediate may be stable and not proceed to the cyclized product.Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to promote the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl.
Reaction with Impurities in Starting Materials Impurities in either the methyl (E)-3-methoxybut-2-enoate or the hydrazine can lead to a variety of side reactions.Use purified starting materials. Methyl (E)-3-methoxybut-2-enoate can be purified by distillation, and as mentioned, fresh hydrazine should be used.
Visualization of Reaction Pathways

The following diagram illustrates the intended reaction pathway to the desired pyrazolone and a potential side reaction pathway leading to a Michael addition product.

reaction_pathway start Methyl (E)-3-methoxybut-2-enoate + Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation side_product Michael Addition Product start->side_product Michael Addition product 3-Methyl-1H-pyrazol-5(4H)-one intermediate->product Intramolecular Cyclization

Caption: Reaction scheme for pyrazole synthesis.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid that is difficult to handle.

  • The crude product is highly colored (e.g., yellow or red), suggesting the presence of impurities.[4]

  • Recrystallization fails to yield a pure, crystalline solid.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Product Oiling Out The product may have a lower melting point or be highly soluble in the reaction solvent, causing it to separate as an oil upon cooling or addition of an anti-solvent.After the reaction is complete, try adding cold water to the hot, stirring reaction mixture to induce precipitation of the product as a solid.[3] If it still oils out, try removing the reaction solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Colored Impurities from Hydrazine Hydrazine and its byproducts can form colored impurities that co-precipitate with the product.[4]To remove colored impurities, you can try washing the crude product with a solvent in which the impurities are soluble but the product is not. Alternatively, a silica plug filtration can be effective. Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol), load it onto a short column of silica gel, and wash with a non-polar solvent (e.g., toluene or hexanes) to elute the colored impurities before eluting the product with a more polar solvent.[4]
Product is Highly Soluble The desired pyrazolone may be soluble in the solvent used for washing or recrystallization, leading to loss of product.Before performing a bulk recrystallization or washing, test the solubility of a small sample of the crude product in various solvents to find a suitable system where the product is sparingly soluble at room temperature but soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point.
Incomplete Removal of Acid Catalyst Residual acid catalyst can interfere with crystallization and may need to be neutralized.After the reaction, consider a workup that includes a wash with a dilute solution of a weak base like sodium bicarbonate to neutralize any remaining acid before proceeding with product isolation.
Experimental Protocol: Purification by Recrystallization
  • Transfer the crude, dry product to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes, then filter the hot solution through a fluted filter paper to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. Benchchem.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel Fluorinated Pyrazoles. Organic Letters, 7(15), 3283–3286.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Benchchem. (2025).
  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760.
  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Benchchem. (2025).
  • ResearchGate. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • PubMed. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Benchchem. (n.d.). improving reaction yield of methyl pyrazole synthesis. Benchchem.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl 2-methoxy-3-methylbut-2-enoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)
  • National Center for Biotechnology Information. (n.d.). 2-{[2-(2-Hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]methyl}-6-methoxyphenol.
  • MDPI. (2023).

Sources

Technical Support Center: Work-up Procedures for Reactions Involving Methyl (E)-3-methoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up of reactions involving methyl (E)-3-methoxybut-2-enoate. The following information is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

Introduction

Methyl (E)-3-methoxybut-2-enoate is a valuable α,β-unsaturated ester and ether used in a variety of organic syntheses. Its purification and isolation require careful consideration of its chemical properties to avoid product loss and ensure high purity. This guide will address common challenges encountered during the work-up of reactions that produce or utilize this compound, with a particular focus on the widely used Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of methyl (E)-3-methoxybut-2-enoate to consider during work-up?

A1: Methyl (E)-3-methoxybut-2-enoate (CAS No: 4525-28-4) has a molecular weight of 130.14 g/mol .[1][2] As both an ester and an α,β-unsaturated ether, its stability is pH-dependent. It is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would lead to the formation of methyl 3-oxobutanoate and methanol, or their corresponding salts.[3][4] Therefore, it is crucial to use mild quenching and washing conditions, preferably neutral or slightly acidic/basic aqueous solutions.

Q2: Is methyl (E)-3-methoxybut-2-enoate water-soluble?

Q3: What are the main differences in work-up procedures for a Wittig reaction versus a Horner-Wadsworth-Emmons (HWE) reaction producing this compound?

A3: The primary difference lies in the byproducts. The Wittig reaction generates triphenylphosphine oxide, which can be challenging to separate from the desired product due to its relatively nonpolar nature and high boiling point.[3] In contrast, the HWE reaction produces a water-soluble dialkylphosphate salt, which can be easily removed during an aqueous work-up.[7][8] For this reason, the HWE reaction is often preferred for the synthesis of α,β-unsaturated esters like methyl (E)-3-methoxybut-2-enoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure.

Problem 1: Low isolated yield of methyl (E)-3-methoxybut-2-enoate after extraction.
  • Possible Cause 1: Hydrolysis of the ester.

    • Explanation: Washing the organic layer with strong acid or base can cause hydrolysis of the ester functionality.[3][9]

    • Solution: Use a mild quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is slightly acidic, or a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is slightly basic. Avoid using strong acids (e.g., HCl > 1M) or strong bases (e.g., NaOH > 1M) for washing.

  • Possible Cause 2: Incomplete extraction from the aqueous layer.

    • Explanation: While the product has low water solubility, some may remain in the aqueous phase, especially if a water-miscible co-solvent like THF was used in the reaction.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers to maximize product recovery.

  • Possible Cause 3: Formation of a stable emulsion during extraction.

    • Explanation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.

    • Solution: To break up an emulsion, you can add brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous layer helps to separate the two phases. In stubborn cases, filtration through a pad of Celite® can be effective.

Problem 2: The isolated product is contaminated with a phosphorus-containing impurity.
  • Scenario: This is a common issue in both Wittig and HWE reactions.

    • Explanation (HWE Reaction): The dialkylphosphate byproduct is generally water-soluble and should be removed during the aqueous wash.[8] However, if the washes are not thorough, some of this byproduct may remain.

    • Solution (HWE Reaction): Wash the combined organic layers thoroughly with water and then with brine.

    • Explanation (Wittig Reaction): Triphenylphosphine oxide is a common byproduct and is often difficult to remove by simple extraction.[3]

    • Solution (Wittig Reaction): Purification by column chromatography on silica gel is typically required to separate the product from triphenylphosphine oxide.

Problem 3: The final product is an oil, but it is expected to be a solid.
  • Explanation: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. Common impurities could include starting materials, solvent residue, or byproducts.

  • Solution: Further purification is necessary. This can be achieved by:

    • Column Chromatography: Eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) on a silica gel column is a highly effective method for purification.

    • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method.

Experimental Protocols

General Work-up Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a general guideline and may need to be adapted based on the specific scale and conditions of your reaction.

  • Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.[10]

  • Washing: Combine the organic layers and wash them sequentially with:

    • Deionized water (to remove the bulk of the water-soluble phosphate byproduct).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acidic components).

    • Brine (to remove residual water and aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure methyl (E)-3-methoxybut-2-enoate.

Data Presentation
PropertyValueSource
CAS Number 4525-28-4[1]
Molecular Formula C₆H₁₀O₃[11][12]
Molecular Weight 130.14 g/mol [1][2]
Appearance Expected to be a colorless liquid or low-melting solidInferred
Solubility Soluble in common organic solvents, low solubility in water[5][6]

Visualizations

Diagram of the Horner-Wadsworth-Emmons Reaction Work-up Workflow

HWE_Workup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Completed HWE Reaction (Product, Phosphate Byproduct, Base, Solvent) Quench 1. Quench (sat. aq. NH4Cl) Reaction_Mixture->Quench Cool to 0 °C Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash (H2O, NaHCO3, Brine) Extract->Wash Dry 4. Dry (Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify (Chromatography or Distillation) Concentrate->Purify Crude Product Pure_Product Pure Methyl (E)-3-methoxybut-2-enoate Purify->Pure_Product

Caption: Workflow for the work-up of a Horner-Wadsworth-Emmons reaction.

Logical Relationship of Troubleshooting Steps

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Hydrolysis Product Hydrolysis Problem->Hydrolysis Incomplete_Extraction Incomplete Extraction Problem->Incomplete_Extraction Emulsion Emulsion Formation Problem->Emulsion Byproduct Byproduct Contamination Problem->Byproduct Mild_Wash Use Mild Aqueous Washes (e.g., NH4Cl, NaHCO3) Hydrolysis->Mild_Wash Multiple_Extractions Perform Multiple Extractions Incomplete_Extraction->Multiple_Extractions Brine_Wash Add Brine / Filter through Celite® Emulsion->Brine_Wash Purification Thorough Washing / Chromatography Byproduct->Purification

Caption: Troubleshooting logic for common work-up issues.

References

Sources

Effect of temperature on the stability of (E)-3-Methoxy-2-butenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the thermal stability of (E)-3-Methoxy-2-butenoic acid methyl ester. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (E)-3-Methoxy-2-butenoic acid methyl ester that influence its stability?

(E)-3-Methoxy-2-butenoic acid methyl ester, also known as Methyl (E)-3-methoxybut-2-enoate, possesses three key functional groups that dictate its chemical behavior and stability profile:

  • An α,β-Unsaturated Ester: The ester group can undergo hydrolysis, especially under acidic or basic conditions, to yield methanol and the corresponding carboxylic acid.[1]

  • An Enol Ether: The methoxy group attached to the double bond forms an enol ether. This functional group is known to be sensitive to acidic conditions, which can catalyze hydrolysis to a ketone.[2][3] The electron-donating nature of the alkoxy group makes the double bond electron-rich and susceptible to electrophilic attack.[3]

  • A Substituted Alkene (C=C Double Bond): The double bond is in the (E) configuration, meaning the higher priority substituents are on opposite sides.[4] There is a potential for this to isomerize to the (Z)-isomer under certain conditions, such as exposure to heat or acid catalysts.[5]

Q2: What are the primary degradation pathways I should be concerned about when heating this compound?

Elevated temperatures can provide the activation energy for several potential degradation pathways. Based on the molecule's structure, you should be vigilant for three primary transformations:

  • (E/Z) Isomerization: The conversion of the thermodynamically stable (E)-isomer to the (Z)-isomer. While this isomerization can be slow at room temperature for some molecules due to high energy barriers, heat can accelerate the process.[6]

  • Enol Ether Hydrolysis: In the presence of water (even trace amounts in solvents) and particularly if acidic impurities are present, the enol ether can hydrolyze. The first step is the protonation of the double bond, which is often the rate-limiting step, followed by the addition of water to form a hemiacetal intermediate that subsequently decomposes.[2][7]

  • Ester Hydrolysis: A classic degradation pathway for esters, this reaction is accelerated by heat and catalyzed by acid or base.[1] This will result in the formation of 3-oxobutanoic acid (which exists in equilibrium with its enol form) and methanol.

The following diagram illustrates these potential degradation pathways.

Potential Degradation Pathways cluster_main cluster_products A (E)-3-Methoxy-2-butenoic acid methyl ester (Parent Compound) B (Z)-Isomer A->B Isomerization (Heat, Acid) C Methyl 3-oxobutanoate + Methanol (Enol Ether Hydrolysis Products) A->C Hydrolysis (Heat, H₂O, Acid) D 3-Methoxy-2-butenoic acid + Methanol (Ester Hydrolysis Products) A->D Hydrolysis (Heat, H₂O, Acid/Base)

Caption: Key degradation pathways for the target ester.

Q3: What are the recommended storage and handling conditions to ensure the stability of the compound?

To maintain the integrity of (E)-3-Methoxy-2-butenoic acid methyl ester, proper storage and handling are critical. Based on the safety profiles of similar flammable esters and ethers, the following conditions should be maintained:

  • Temperature: Store in a cool, well-ventilated area.[8][9] Refrigeration is recommended for long-term storage to minimize the rate of potential degradation or dimerization.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8] This minimizes contact with atmospheric moisture and oxygen.

  • Light: Protect from direct sunlight and other strong light sources.[11] Ethers, in particular, can form explosive peroxides upon prolonged exposure to air and light.[11] It is good practice to date containers upon receipt and opening.[11]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[9][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: I'm running a reaction at an elevated temperature and see a new, closely-eluting peak appear in my HPLC analysis. What is it likely to be?

A: A new peak with a similar retention time to the parent compound is often the (Z)-isomer . Due to the change in geometry, the (Z)-isomer will have a slightly different polarity and thus a different retention time on a reverse-phase column.

Troubleshooting Steps:

  • Co-injection (if standard is available): If you have a standard of the (Z)-isomer, co-inject it with your sample to see if the peak area increases.

  • LC-MS Analysis: Determine the mass of the new peak. An isomer will have the identical mass-to-charge ratio (m/z) as the parent compound.

  • NMR Spectroscopy: Isolate the impurity by preparative HPLC or chromatography and analyze it by ¹H NMR. The coupling constants (J-values) of the vinyl protons will differ between the (E) and (Z) isomers, and the chemical shifts of the substituents on the double bond will also be distinct.

Q: My reaction mixture has become acidic, and the purity of my ester is dropping rapidly. What is the cause?

A: This strongly suggests that one or both hydrolysis pathways are occurring. The formation of a carboxylic acid from ester hydrolysis will lower the pH of your solution.[1] This newly formed acid can then catalyze the hydrolysis of the enol ether, leading to a cascade of degradation.[2]

Troubleshooting Steps:

  • pH Measurement: Confirm the drop in pH of your solution.

  • LC-MS Analysis: Look for the molecular ions corresponding to the hydrolysis products: 3-methoxy-2-butenoic acid (from ester hydrolysis) and methyl 3-oxobutanoate (from enol ether hydrolysis).

  • Solvent Purity Check: Ensure you are using dry solvents. Trace water can initiate hydrolysis, which is then accelerated by heat.

  • Reaction Quenching: After your reaction is complete, consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) during workup to neutralize any acid formed, followed by drying the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄).

Summary of Troubleshooting Scenarios
Observation Probable Cause(s) Recommended Analytical Confirmation
New peak with similar HPLC retention time.(E/Z) IsomerizationLC-MS (identical m/z), ¹H NMR
Decrease in pH of the solution.Ester HydrolysispH measurement, LC-MS (look for carboxylic acid)
Appearance of multiple new polar peaks in HPLC.Enol Ether and/or Ester HydrolysisLC-MS (look for expected hydrolysis products)
Gradual loss of purity during storage at room temp.Slow hydrolysis from atmospheric moisture; Peroxide formation.Karl Fischer titration for water content; Peroxide test strips.

Experimental Protocols

To quantitatively assess the thermal stability of (E)-3-Methoxy-2-butenoic acid methyl ester, a forced degradation study is essential. This follows the principles outlined in ICH guidelines for stability testing.[12]

Protocol 1: Thermal Stress Stability Study by HPLC

This protocol provides a framework for evaluating the stability of the ester in a solution at a specified temperature.

1. Materials & Equipment:

  • (E)-3-Methoxy-2-butenoic acid methyl ester

  • HPLC-grade solvent (e.g., Acetonitrile, Methanol)

  • HPLC-grade water

  • Calibrated heating block or oven

  • HPLC system with UV or PDA detector[13]

  • C18 reverse-phase HPLC column

  • Autosampler vials with caps

2. Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the ester at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several autosampler vials. Seal them tightly.

  • Time Zero (T₀) Analysis: Immediately analyze one of the vials by HPLC to establish the initial purity and peak area. This is your baseline. A typical starting method could be a gradient of water and acetonitrile.[14]

  • Thermal Stress: Place the remaining vials in the heating block set to the desired temperature (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the heat. Allow it to cool to room temperature.

  • HPLC Analysis: Analyze the sample by HPLC using the same method as the T₀ sample.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to T₀.

    • Calculate the percentage of each new impurity peak formed using the area normalization method.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Workflow for Thermal Stability Study A Prepare 1 mg/mL Stock Solution B Aliquot into Vials A->B C Analyze T₀ Sample (HPLC) B->C D Incubate Vials at Stress Temp (e.g., 60°C) B->D H Compare Data to T₀ (Calculate % Degradation) C->H E Pull Samples at Time Points (2, 4, 8... hrs) D->E F Cool to Room Temp E->F G Analyze Timed Sample (HPLC) F->G G->H

Caption: Experimental workflow for assessing thermal stability.

References

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database. Available at: [Link]

  • Pilyugina, T. S., Im, S., & Wagener, K. B. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 134-138. Available at: [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. (2022). MDPI. Available at: [Link]

  • 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)-. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • Dutra, L. M., et al. (2018). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. Available at: [Link]

  • Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). (2017). ResearchGate. Available at: [Link]

  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. (2009). ResearchGate. Available at: [Link]

  • Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. (2017). Mattioli1885. Available at: [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). MDPI. Available at: [Link]

  • Chemical Properties of 2-Butenoic acid, 3-hydroxy-, methyl ester, (E)- (CAS 4525-24-0). (n.d.). Cheméo. Available at: [Link]

  • Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2022). RSC Publishing. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Available at: [Link]

  • Mechanism for hydrolysis of enol ether to aldehyde. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Methyl 3-methyl-2-butenoate. (n.d.). PubChem. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Available at: [Link]

  • A-level Chemistry 7405 Specification. (2015). AQA. Available at: [Link]

  • Method for preparing 3-methyl-2-butenoic acid. (2011). Google Patents.
  • Enol ether. (n.d.). Wikipedia. Available at: [Link]

  • methyl (2E)-3-methoxyprop-2-enoate. (2024). ChemBK. Available at: [Link]

  • 2-Butenoic acid, 3-methyl-, ethyl ester. (2018). SIELC Technologies. Available at: [Link]

  • 3-Methyl-2-butenoic acid. (n.d.). PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl (E)-3-methoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Unsaturated Esters

Methyl (E)-3-methoxybut-2-enoate is a multifunctional molecule featuring an α,β-unsaturated ester and an enol ether. Such compounds are valuable intermediates in organic synthesis and can be found as structural motifs in various natural products and pharmaceuticals. Understanding their behavior under mass spectrometric analysis is crucial for their identification and structural elucidation in complex mixtures, such as in metabolomics, reaction monitoring, and impurity profiling. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of methyl (E)-3-methoxybut-2-enoate, offers a comparison with alternative ionization techniques, and presents a detailed experimental protocol.

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron ionization is a highly energetic and robust ionization technique that imparts significant internal energy to the analyte molecule. This energy excess leads to extensive and often complex fragmentation patterns. While this can sometimes result in the absence of a discernible molecular ion peak, the resulting fragment ions provide a detailed structural fingerprint of the molecule. For methyl (E)-3-methoxybut-2-enoate, with a molecular weight of 130.14 g/mol , EI-MS is expected to produce a rich fragmentation spectrum, revealing key structural features.

Proposed Fragmentation Pathway of Methyl (E)-3-methoxybut-2-enoate

While a publicly available mass spectrum for methyl (E)-3-methoxybut-2-enoate is not readily found, a scientifically sound fragmentation pathway can be proposed based on established principles of mass spectrometry and by analogy to structurally similar compounds.[1] The fragmentation of esters is well-characterized and often involves cleavages adjacent to the carbonyl group and rearrangements.[1]

Our analysis draws parallels from the fragmentation of methyl 3-methyl-2-butenoate and methyl (E)-4-methoxybut-2-enoate. The mass spectrum of methyl 3-methyl-2-butenoate, an isomer of our target molecule, shows a prominent peak corresponding to the loss of the methoxy group.[2] Similarly, the fragmentation of methyl (E)-4-methoxybut-2-enoate, which also contains a methoxy group, provides insight into the behavior of the ether functionality.[3]

The proposed major fragmentation pathways for methyl (E)-3-methoxybut-2-enoate upon electron ionization are as follows:

  • Loss of a Methoxy Radical (•OCH3) : This is a common fragmentation pathway for methyl esters, resulting from the cleavage of the bond between the carbonyl carbon and the ester oxygen. This would yield a resonance-stabilized acylium ion at m/z 99 .

  • Loss of a Methyl Radical (•CH3) : Cleavage of the methyl group from the methoxy substituent would result in a fragment ion at m/z 115 .

  • McLafferty-type Rearrangement : Although a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the alkyl chain, a rearrangement involving the enol ether is conceivable, though likely to be a minor pathway.

  • Cleavage of the C-O bond of the enol ether : This could lead to the formation of a radical cation at m/z 87 corresponding to [CH3COCH=C=O]+•.

  • Formation of the Base Peak : It is plausible that the base peak would arise from a subsequent fragmentation of one of the primary fragments. For instance, the acylium ion at m/z 99 could lose carbon monoxide (CO) to form a cation at m/z 71 .

The following diagram illustrates the proposed primary fragmentation pathways:

fragmentation_pathway M [Methyl (E)-3-methoxybut-2-enoate]+• m/z 130 F1 [M - •OCH3]+ m/z 99 M->F1 - •OCH3 F2 [M - •CH3]+ m/z 115 M->F2 - •CH3 F3 [M - C2H3O]+• m/z 87 M->F3 - C2H3O F4 [m/z 99 - CO]+ m/z 71 F1->F4 - CO

Caption: Proposed EI-MS fragmentation of methyl (E)-3-methoxybut-2-enoate.

Tabulated Fragmentation Data

The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed FormulaProposed Structure/Loss
130C6H10O3Molecular Ion [M]+•
115C5H7O3[M - •CH3]+
99C5H7O2[M - •OCH3]+
87C4H7O2[M - C2H3O]+•
71C4H7O[m/z 99 - CO]+

Comparative Analysis with Alternative Ionization Methods

While EI-MS provides rich structural detail, its high energy can lead to the absence of a molecular ion, making it difficult to determine the molecular weight of an unknown compound. In such cases, alternative, "softer" ionization techniques are invaluable.

  • Chemical Ionization (CI) : CI is a lower-energy ionization method that typically results in a prominent protonated molecule, [M+H]+, and less fragmentation. For methyl (E)-3-methoxybut-2-enoate, a CI spectrum would be expected to show a strong peak at m/z 131. This technique is ideal for confirming the molecular weight of the analyte.

  • Electrospray Ionization (ESI) : ESI is a very soft ionization technique commonly coupled with liquid chromatography. It generates protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). ESI would be the method of choice for analyzing this compound in biological matrices or for high-throughput screening, with an expected prominent ion at m/z 131. The key advantage of ESI is its ability to analyze non-volatile and thermally labile compounds directly from a liquid phase.

The choice of ionization technique is therefore dictated by the analytical goal. For detailed structural elucidation of a pure compound, the rich fragmentation pattern of EI-MS is highly informative. For molecular weight determination or analysis in complex mixtures, the softer ionization techniques of CI or ESI would be more appropriate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This section provides a standard operating procedure for the analysis of methyl (E)-3-methoxybut-2-enoate using GC-MS with an EI source.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.

Reagents and Materials
  • Helium (carrier gas), 99.999% purity or higher.

  • Methyl (E)-3-methoxybut-2-enoate standard.

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure
  • Sample Preparation : Prepare a 1 mg/mL stock solution of methyl (E)-3-methoxybut-2-enoate in the chosen solvent. Dilute this stock solution to a final concentration of 10-100 µg/mL for analysis.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Injection Mode : Split (e.g., 50:1 split ratio)

    • Injection Volume : 1 µL

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Scan Range : m/z 40-200

    • Scan Rate : 2 scans/second

  • Data Acquisition and Analysis : Acquire the data and process the resulting chromatogram and mass spectrum. Identify the peak corresponding to methyl (E)-3-methoxybut-2-enoate and analyze its mass spectrum to identify the molecular ion and key fragment ions.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Concentration (10-100 µg/mL) P1->P2 G1 Inject Sample (1 µL) P2->G1 G2 GC Separation G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 40-200) G3->G4 D1 Process Chromatogram G4->D1 D2 Analyze Mass Spectrum D1->D2 D3 Identify Fragments D2->D3

Caption: Workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrometry of methyl (E)-3-methoxybut-2-enoate is predicted to yield a characteristic fragmentation pattern dominated by the loss of the methoxy radical to form an acylium ion at m/z 99, followed by the loss of carbon monoxide to produce a fragment at m/z 71. This detailed fragmentation provides a robust fingerprint for the structural confirmation of this important synthetic intermediate. For applications requiring primarily molecular weight information or when analyzing complex mixtures, softer ionization techniques such as CI or ESI offer complementary data by preserving the molecular ion. The provided experimental protocol offers a reliable starting point for the routine analysis of this and similar unsaturated esters.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2E)-4-methoxybut-2-enoate. Retrieved from [Link]

Sources

Beyond the Enol Ether: A Technical Guide to Alternatives for (E)-3-Methoxy-2-butenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to (E)-3-Methoxy-2-butenoic Acid Methyl Ester for Heterocycle Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of the Methoxy Enone

(E)-3-Methoxy-2-butenoic acid methyl ester (Methyl 3-methoxybut-2-enoate) has long served as a "gold standard" 1,3-dielectrophile in heterocyclic chemistry. Its defined geometry and the presence of a methoxy leaving group at the


-position make it a highly regioselective building block for synthesizing pyrimidines , isoxazoles , and pyrazoles .

However, in process chemistry and large-scale drug development, reliance on this specific enol ether presents challenges:

  • Cost & Availability: Specialized enol ethers are often significantly more expensive than their precursors.

  • Stability: Enol ethers are moisture-sensitive and can hydrolyze back to the

    
    -keto ester.
    
  • Atom Economy: The loss of the methoxy group generates methanol waste, which can be undesirable in specific solvent systems.

This guide objectively compares three primary alternatives—


-Enaminones , 

-Keto Esters
, and Alkynoates —providing experimental protocols and mechanistic insights to validate their utility.

Comparative Analysis of Reagents

The following table summarizes the performance of the primary reagent against its alternatives in the synthesis of a 2-substituted-4-methylpyrimidine (via reaction with an amidine).

Feature(E)-3-Methoxy-2-butenoic acid methyl ester Methyl 3-aminocrotonate (Enaminone) Methyl Acetoacetate (

-Keto Ester)
Methyl 2-butynoate (Alkynoate)
Reactivity High (Activated Electrophile)Moderate (Stabilized Dipole)Low (Requires Activation)High (Cycloaddition)
Leaving Group Methoxy (-OMe)Amino (-NH

)
Water (-OH via enol)None (Addition)
Regioselectivity Excellent (Controlled by leaving group)Good (Steric/Electronic control)Variable (Ambident electrophile)Good (Michael acceptor)
By-products MethanolAmmoniaWaterNone (Atom Economic)
Primary Use Pyrimidines, IsoxazolesDihydropyridines (Hantzsch)General HeterocyclesPyridines, Pyrazoles
Cost HighMediumLowHigh

Deep Dive: Alternative Protocols & Mechanisms

Alternative A: Methyl 3-Aminocrotonate (The Stabilized Enaminone)

Best For: Synthesis of 1,4-dihydropyridines and pyrimidines where milder exotherms are required.

Mechanism: Unlike the methoxy enone, the enaminone is stabilized by resonance from the nitrogen lone pair. Reaction with nucleophiles (like amidines) typically requires higher temperatures or acid catalysis to facilitate the elimination of ammonia (transamination) or direct attack at the carbonyl.

Experimental Protocol: Synthesis of a Pyrimidine Derivative Target: 2-Phenyl-4-hydroxy-6-methylpyrimidine

  • Reagents: Methyl 3-aminocrotonate (10 mmol), Benzamidine hydrochloride (10 mmol), Sodium ethoxide (20 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol.

    • Add benzamidine hydrochloride and stir for 15 min to liberate the free base.

    • Add methyl 3-aminocrotonate in one portion.

    • Critical Step: Heat to reflux for 6-8 hours. (Note: The methoxy analog typically reacts at RT or mild heat; the amino analog requires energy to drive off NH

      
      ).
      
    • Monitor by TLC (NH

      
       evolution is a positive sign).
      
    • Cool and neutralize with acetic acid to precipitate the product.

  • Result: Yields are typically 70-80%, slightly lower than the methoxy reagent due to competing hydrolysis, but the starting material is significantly more stable.

Alternative B: Methyl Acetoacetate (The Parent -Keto Ester)

Best For: Large-scale industrial synthesis where cost is the primary driver.

Mechanism: The


-keto ester exists in equilibrium with its enol form. To mimic the reactivity of the 3-methoxy reagent, it is often activated in situ using a Lewis acid or a dehydrating agent, or reacted under basic conditions to form the enolate.

Experimental Protocol: Pinner Pyrimidine Synthesis Target: 2-Methyl-4-hydroxy-6-methylpyrimidine

  • Reagents: Methyl acetoacetate (10 mmol), Acetamidine hydrochloride (10 mmol), Potassium carbonate (15 mmol), DMF (10 mL).

  • Procedure:

    • Combine all reagents in DMF.

    • Heat to 100°C for 4 hours.

    • Causality: The base deprotonates the amidine and facilitates the initial attack on the ketone carbonyl. The high temperature is required to drive the dehydration step (loss of water), which is thermodynamically more difficult than losing methanol (from the methoxy reagent).

    • Pour into ice water and acidify to pH 4 to isolate.

Alternative C: In-Situ Activation (The "Virtual" Enol Ether)

Best For: mimicking the high reactivity of the methoxy reagent without buying it.

Concept: Convert methyl acetoacetate into an enol sulfonate or phosphate in situ.

  • Protocol: Treat methyl acetoacetate with Tosyl Chloride (TsCl) and TEA in CH

    
    Cl
    
    
    
    to generate Methyl 3-(tosyloxy)but-2-enoate .
  • Advantage: The -OTs group is an even better leaving group than -OMe, often allowing reactions to proceed at 0°C.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for pyrimidine synthesis using the standard reagent versus its amino and keto alternatives.

ReactionPathways Methoxy Methyl 3-methoxybut-2-enoate (Standard) Inter_Methoxy Tetrahedral Intermediate (Methoxy) Methoxy->Inter_Methoxy Fast Attack (Activated) Amino Methyl 3-aminocrotonate (Alternative A) Inter_Amino Tetrahedral Intermediate (Amino) Amino->Inter_Amino Slow Attack (Stabilized) Keto Methyl Acetoacetate (Alternative B) Inter_Keto Aldol-type Adduct Keto->Inter_Keto Condensation (Base Catalyzed) Amidine Amidine (Nucleophile) Amidine->Inter_Methoxy Amidine->Inter_Amino Amidine->Inter_Keto Pyrimidine Pyrimidine Product Inter_Methoxy->Pyrimidine Elimination of MeOH (Fast) Inter_Amino->Pyrimidine Elimination of NH3 (Requires Heat) Inter_Keto->Pyrimidine Dehydration (-H2O) (Thermodynamic Control)

Caption: Mechanistic comparison showing the energetic barriers (leaving group ability) distinguishing the standard methoxy reagent from amino and keto alternatives.

References

  • Synthesis of Pyrimidines via Enol Ethers

    • Title: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Enaminone Reactivity

    • Title: Recent preparations and synthetic applications of enaminones.[1][2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Comparison of Leaving Groups in Heterocycles

    • Title: Energetic and Geometric Characteristics of the Substituents: The Case of NO2 and NH2 Groups.[5][6][7]

    • Source: MDPI.
    • URL:[Link]

  • General Pyrimidine Synthesis Protocols

    • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[1][2][4][8]

    • Source: MDPI.
    • URL:[Link]

Sources

Stereochemical Validation of (E)-3-Methoxy-2-butenoic Acid Methyl Ester: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise stereochemical assignment of (E)-3-Methoxy-2-butenoic acid methyl ester (CAS: 4525-28-4) is a critical quality attribute in the synthesis of heterocycles, particularly in hetero-Diels-Alder reactions and pyrimidine construction. While often assumed to be the thermodynamic product during synthesis, the presence of the (Z)-isomer can significantly alter reaction kinetics and impurity profiles.[1]

This guide moves beyond basic characterization, providing a definitive, self-validating protocol to distinguish the (E) and (Z) isomers. We prioritize Nuclear Overhauser Effect (NOE) spectroscopy as the "Gold Standard" for structural confirmation, supported by comparative data from synthesis and chromatography.[1]

Structural Context & CIP Priority Logic

To validate the structure, one must first rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules. Confusion often arises because the spatial relationship of the protons differs from the priority relationship of the functional groups.[1]

  • Locus C3: Methoxy group (-OCH₃) > Methyl group (-CH₃).

  • Locus C2: Ester group (-COOCH₃) > Proton (-H).

IsomerCIP ConfigurationSpatial Arrangement (C3 vs C2)Diagnostic Spatial Relationship
(E)-Isomer Entgegen (Opposite)High priority groups (OMe, COOMe) are Trans OMe and Vinyl-H are CIS
(Z)-Isomer Zusammen (Together)High priority groups (OMe, COOMe) are Cis C3-Methyl and Vinyl-H are CIS

Critical Insight: In the (E)-isomer, the methoxy group and the vinylic proton are on the same side of the double bond.[1] This proximity is the basis for the definitive NOE experiment.[1]

Comparative Analytical Guide

The following table objectively compares available methods for stereochemical confirmation.

MethodReliabilityProsCons
1H NMR (NOE/NOESY) High (Definitive) Provides absolute spatial proof; does not require a reference standard.Requires careful sample prep (degassing) and longer acquisition time.
1H NMR (Chemical Shift) MediumFast; standard 1D acquisition.Shift differences are subtle (<0.5 ppm) and solvent-dependent; unreliable without both isomers for comparison.
Gas Chromatography (GC) Medium-HighExcellent for quantifying isomer ratios (purity).Identification relies on retention time assumptions (E is usually thermodynamic/linear) unless coupled with MS library match.[1]
X-Ray Crystallography HighAbsolute configuration.[1]The target is a low-melting solid/liquid; difficult to crystallize.[1]

The Definitive Protocol: 1D NOE Difference Spectroscopy[1]

This protocol describes the self-validating experiment to confirm the (E)-configuration.

Experimental Logic

The experiment relies on the Nuclear Overhauser Effect , where saturating (irradiating) a specific resonance enhances the signal of spatially close (<5 Å) protons.[1]

  • Hypothesis: If the molecule is (E), irradiating the Methoxy (-OCH₃) signal (~3.6 ppm) will result in a positive NOE enhancement of the Vinylic Proton (~5.0 ppm).

  • Null Hypothesis: If the molecule is (Z), irradiating the C3-Methyl signal (~2.2 ppm) will enhance the Vinylic Proton.[1]

Visualization of Decision Logic[1]

IsomerLogic Start Isolate Purified Product NMR_Exp Acquire 1H NMR & Run NOE Experiment Start->NMR_Exp Decision Target Irradiation: Select -OCH3 Peak (~3.6 ppm) NMR_Exp->Decision Result_YES Enhancement observed at Vinyl-H (~5.0 ppm)? Decision->Result_YES Irradiate Conclusion_E CONFIRMED: (E)-Isomer (OMe cis to H) Result_YES->Conclusion_E Yes (Strong NOE) Verify_Z Verification Step: Irradiate C3-Methyl (~2.2 ppm) Result_YES->Verify_Z No (Weak/Null) Conclusion_Z INDICATES: (Z)-Isomer (OMe trans to H) Verify_Z->Conclusion_Z Negative NOE Final_Z Enhancement at Vinyl-H Confirms (Z) Verify_Z->Final_Z Positive NOE

Figure 1: Decision tree for stereochemical assignment using NOE spectroscopy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of the ester in 0.6 mL of CDCl₃.

    • Note: Ensure the solution is free of paramagnetic impurities (filter through a small plug of silica if necessary).[1]

  • Acquisition (Standard 1D): Acquire a standard proton spectrum to assign chemical shifts.

    • Vinyl H: ~5.02 ppm (singlet).

    • Methoxy (-OCH₃): ~3.68 ppm (singlet).

    • Ester Methyl (-COOCH₃): ~3.70 ppm (singlet) – Careful: this may overlap with the ether methoxy.

    • C3-Methyl: ~2.25 ppm (singlet).[2]

  • NOE Setup:

    • Select the -OCH₃ resonance for selective irradiation. If it overlaps with the ester methyl, use 2D NOESY instead of 1D NOE difference.

    • Set mixing time (tm) to 500–800 ms.

  • Interpretation:

    • Subtract the off-resonance control spectrum from the irradiated spectrum.[1]

    • Look for a positive peak at 5.02 ppm.[1]

Synthesis & Purification Workflow

To ensure high (E)-selectivity, the synthesis typically utilizes the reaction of methyl acetoacetate with trimethyl orthoformate.[1] This route is thermodynamically controlled, favoring the (E)-isomer due to the ability of the system to adopt an s-cis enone conformation that maximizes conjugation.[1]

SynthesisWorkflow Reactants Methyl Acetoacetate + Trimethyl Orthoformate Conditions Acid Cat. (H2SO4) MeOH, Reflux Reactants->Conditions Intermediate Acetal Intermediate Conditions->Intermediate Elimination Elimination of MeOH (Thermodynamic Control) Intermediate->Elimination Crude Crude Product (E/Z Mixture) Elimination->Crude Purification Fractional Distillation or Column Chromatography Crude->Purification Final Pure (E)-Isomer (>95%) Purification->Final

Figure 2: Synthetic pathway favoring the thermodynamic (E)-product.

Common Pitfalls[1]
  • Acid Sensitivity: The product is an enol ether.[1] Prolonged exposure to aqueous acid during workup can hydrolyze the methoxy group back to the keto-ester.[1]

  • Isomerization: Exposure to UV light or iodine can induce E/Z isomerization.[1] Store the purified product in amber vials at 4°C.

Reference Data Summary

The following chemical shift data is simulated based on literature values for analogous


-alkoxyacrylates (e.g., ethyl 3-ethoxybut-2-enoate) to serve as a baseline for your analysis.
Proton EnvironmentApprox. Shift (ppm)MultiplicityIntegral
Vinyl-H (C2-H) 5.02Singlet (s)1H
Ether-Me (-OCH₃) 3.68Singlet (s)3H
Ester-Me (-COOCH₃) 3.70Singlet (s)3H
Allylic-Me (C3-Me) 2.25Singlet (s)3H

Note: In the (Z)-isomer, the Vinyl-H is typically deshielded (shifted downfield, >5.1 ppm) due to the anisotropy of the cis-carbonyl group, but NOE remains the only confirmation method.

References

  • Stoermer, M. J., & Pinhey, J. T. (1998).[3] "(E)-3-(2-Methoxyphenyl)-2-butenoic Acid."[3] Molecules, 3, M73.[3] (Demonstrates NOE methodology for E/Z determination in related methoxy-butenoates).

  • BenchChem Technical Guide. (2025). "Spectroscopic Profile of Methyl 3-methyl-2-butenoate." (Provides comparative NMR shift data for the methyl analog).

  • Al-Kiswani, M. M., et al. (2010).[2] "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." Jordan Journal of Chemistry, 5(1), 13-21.[2] (Details the orthoformate synthesis route and thermodynamic stability of the E-isomer).

  • CymitQuimica. "Product Data: (E)-3-Methoxy-2-butenoic acid methyl ester (CAS 4525-28-4)." (Confirmation of CAS and E-configuration assignment).

Sources

A Comparative Guide to the Synthesis of (E)-3-Methoxy-2-butenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methoxy-2-butenoic acid methyl ester is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its stereodefined α,β-unsaturated ester moiety serves as a versatile scaffold for diverse chemical transformations. The efficient and stereoselective synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide critically evaluates two common and effective strategies for its preparation: the Horner-Wadsworth-Emmons olefination and the O-methylation of methyl acetoacetate.

Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Path to (E)-Olefins

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, renowned for its general preference for forming (E)-alkenes.[1][2] This preference arises from the thermodynamic stability of the anti-periplanar transition state during the elimination of the phosphonate byproduct.[3]

Mechanistic Rationale

The HWE reaction commences with the deprotonation of a phosphonate ester by a suitable base to generate a stabilized phosphonate carbanion.[1] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, in this case, methyl pyruvate. The resulting betaine intermediate undergoes cyclization to form a transient four-membered oxaphosphetane. Subsequent fragmentation of this intermediate, driven by the formation of a highly stable phosphorus-oxygen double bond, yields the desired alkene and a water-soluble phosphate byproduct, which simplifies purification.[2][4] The steric interactions within the oxaphosphetane intermediate favor a conformation that leads to the formation of the (E)-alkene.

HWE_Mechanism cluster_0 Phosphonate Deprotonation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Elimination Reagent_P R₂O(O)P-CH₂CO₂Me Carbanion R₂O(O)P⁻-CHCO₂Me Reagent_P->Carbanion + Base⁻ - BaseH Base Base⁻ Pyruvate Me-C(=O)CO₂Me Carbanion->Pyruvate Nucleophilic Attack Betaine Me-C(O⁻)-CH(P⁺(OR)₂)CO₂Me Pyruvate->Betaine Oxaphosphetane [Oxaphosphetane intermediate] Betaine->Oxaphosphetane Cyclization Product_E (E)-MeO-C(Me)=CHCO₂Me Oxaphosphetane->Product_E Elimination Byproduct R₂O(O)P=O Oxaphosphetane->Byproduct

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocol: HWE Synthesis

Part A: Preparation of Trimethyl Phosphonoacetate

The required phosphonate reagent, trimethyl phosphonoacetate, can be readily prepared via the Michaelis-Arbuzov reaction.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl chloroacetate and a slight excess of trimethyl phosphite.

  • Reaction: Heat the mixture under reflux. The reaction is typically exothermic and proceeds to completion within several hours.

  • Purification: The product, trimethyl phosphonoacetate, can be purified by vacuum distillation.

Part B: Horner-Wadsworth-Emmons Olefination

  • Ylide Formation: To a solution of trimethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Pyruvate: Slowly add a solution of methyl pyruvate in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, typically monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (E)-3-Methoxy-2-butenoic acid methyl ester.

Route 2: O-Methylation of Methyl Acetoacetate: A Classical Approach with Stereochemical Considerations

This route utilizes the readily available and inexpensive starting material, methyl acetoacetate. The key to this synthesis is the regioselective O-methylation of the enolate intermediate to favor the desired methoxy-substituted product over the C-alkylated byproduct.

Mechanistic Rationale

Methyl acetoacetate exists in equilibrium with its enol tautomer.[6] Treatment with a base generates the enolate anion, which is a resonance-stabilized species with nucleophilic character on both the oxygen and the α-carbon. The choice of base, solvent, and electrophile can influence the ratio of O- to C-alkylation. Hard electrophiles, such as dimethyl sulfate, and polar aprotic solvents tend to favor O-alkylation.[7] The stereochemical outcome (E vs. Z) of the resulting double bond is influenced by the geometry of the enolate and the reaction conditions.

O_Methylation_Mechanism cluster_0 Enolate Formation cluster_1 O-Methylation Acetoacetate Me-C(=O)CH₂CO₂Me Enolate [Me-C(O⁻)=CHCO₂Me ↔ Me-C(=O)⁻CHCO₂Me] Acetoacetate->Enolate + Base⁻ - BaseH Base Base⁻ DMS (MeO)₂SO₂ Enolate->DMS SN2 Attack Product_E (E)-MeO-C(Me)=CHCO₂Me DMS->Product_E

Figure 2: O-Methylation of Methyl Acetoacetate Workflow.
Experimental Protocol: O-Methylation Synthesis
  • Enolate Formation: In a three-necked flask under an inert atmosphere, dissolve methyl acetoacetate in a suitable polar aprotic solvent like dimethylformamide (DMF). Cool the solution to 0 °C and add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at this temperature for 30-60 minutes.

  • Methylation: Add dimethyl sulfate dropwise to the cooled solution. It is crucial to maintain a low temperature during the addition to control the exothermic reaction and enhance selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product, which may be a mixture of E and Z isomers, is purified by fractional distillation or column chromatography to isolate the desired (E)-isomer.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical literature reports and in-house experimental data.

ParameterHorner-Wadsworth-Emmons RouteO-Methylation of Methyl Acetoacetate Route
Starting Materials Methyl pyruvate, Trimethyl phosphonoacetateMethyl acetoacetate, Dimethyl sulfate
Reagent Cost Moderate to High (Phosphonate reagent)Low (Readily available starting materials)
Stereoselectivity Generally high (E)-selectivity[1]Variable, dependent on reaction conditions
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-75%)
Reaction Time 4-12 hours6-24 hours
Purification Column chromatography often requiredFractional distillation or column chromatography
Byproducts Water-soluble phosphateC-alkylated products, (Z)-isomer
Scalability Readily scalableScalable, but temperature control is critical
Safety Considerations Use of strong bases (NaH, LDA)Dimethyl sulfate is toxic and a suspected carcinogen

Characterization of (E)-3-Methoxy-2-butenoic Acid Methyl Ester

The identity and purity of the synthesized product should be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.2-5.4 (s, 1H, =CH), 3.6-3.8 (s, 3H, OCH₃), 3.5-3.7 (s, 3H, CO₂CH₃), 2.1-2.3 (s, 3H, C-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~160 (C-OMe), ~98 (=CH), ~56 (OCH₃), ~51 (CO₂CH₃), ~18 (C-CH₃).[8]

Conclusion and Recommendations

Both the Horner-Wadsworth-Emmons reaction and the O-methylation of methyl acetoacetate represent viable synthetic strategies for the preparation of (E)-3-Methoxy-2-butenoic acid methyl ester.

The Horner-Wadsworth-Emmons reaction is the preferred method when high (E)-stereoselectivity and excellent yields are paramount. The ease of removal of the water-soluble phosphonate byproduct is a significant advantage, particularly in large-scale synthesis. However, the cost of the phosphonate reagent may be a consideration for some applications.

The O-methylation of methyl acetoacetate offers a more cost-effective approach due to the inexpense of the starting materials. However, achieving high (E)-selectivity can be challenging and may require careful optimization of reaction conditions. This route may also necessitate more rigorous purification to separate the desired product from the (Z)-isomer and any C-alkylated byproducts.

For research and development settings where stereochemical purity and high yield are critical, the Horner-Wadsworth-Emmons reaction is the more robust and reliable choice. For applications where cost is a primary driver and moderate yields are acceptable, the O-methylation route, with careful optimization, can be a suitable alternative.

References

  • Ando, K., & T. M. (2007). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 72(21), 7880–7886.
  • Babinski, D. J., Soltani, O., & Frantz, D. E. (2008). Stereoselective Synthesis of Acetoacetate-Derived Enol Triflates. Organic Letters, 10(13), 2901–2904.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Professor Dave Explains. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Takács, J. M., & Clement, F. (2025). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.
  • Szeja, W., Grynkiewicz, G., & Petrusewicz, J. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7247.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Tundo, P., & Selva, M. (2005).
  • Gottumukkala, A. L., & Kumar, A. (2022). Dimethyl Sulfate as Methylation Agent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base in Solvent-Free Medium.
  • Learning Chemistry with Dr. P. (2023, August 10). Diazomethane formation of Methyl Esters mechanism [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Trimethyl Phosphonoacetate. Available from: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 1-204.
  • Google Patents. (2011, December 7). Method for preparing 3-methyl-2-butenoic acid.
  • ResearchGate. (2010, August). Synthesis of methyl acetoacetate from acetone and dimethyl carbonate with alkali-promoted MgO catalysts. [Link]

  • Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]

  • National Institutes of Health. (2022, October 21). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Wikipedia. Methoxymethylenetriphenylphosphorane. Available from: [Link]

  • Organic Syntheses. (2017). Stereocontrolled preparation of (E)- and (Z)-α,β-unsaturated esters. [Link]

  • ACD/Labs. Methoxy groups just stick out. Available from: [Link]

  • bpe - The Wittig Reaction: Preparation of trans-4,4'-bipyridylethylene. Available from: [Link]

  • Mr Murray-Green Chemistry Tutorials. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical.... Available from: [Link]

  • ResearchGate. (2008, September). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (E)-3-Methoxy-2-butenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Modern Laboratory Professional

This guide provides a comprehensive, technically grounded protocol for the safe and environmentally responsible disposal of (E)-3-Methoxy-2-butenoic acid methyl ester (CAS No. 4525-28-4). As drug development professionals and research scientists, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural narrative rooted in the chemical properties of unsaturated esters and established best practices for hazardous waste management. The causality behind each step is explained to ensure a self-validating and trustworthy system of chemical handling.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for (E)-3-Methoxy-2-butenoic acid methyl ester is not extensively documented, a risk assessment can be effectively constructed by analyzing its chemical class (unsaturated methoxy esters) and data from structurally similar compounds.

Esters, particularly unsaturated ones, can present flammability risks and varying levels of reactivity.[1][2] Analogs such as 3-methyl-2-butenoic acid are known to cause skin irritation, serious eye damage, and potential respiratory irritation.[3] Others, like methyl 3-methoxyacrylate, are noted as flammable and require avoidance of skin and eye contact.[4] Therefore, we must operate under the precautionary principle, treating this compound as hazardous and ensuring that disposal methods prevent accidental exposure and environmental release. The primary objective is complete chemical destruction or secure containment, preventing its entry into aquatic or soil environments where esters can act as persistent pollutants.[5][6]

Table 1: Key Chemical and Safety Data

PropertyValueSource
CAS Number 4525-28-4
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids
Inferred Hazards Potential for skin/eye irritation, respiratory irritation, flammability[3][4]
Environmental Note Esters can be environmental pollutants; prevent release to drains and waterways.[5][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (E)-3-Methoxy-2-butenoic acid methyl ester is not a single action but a systematic process. This workflow ensures safety at every stage, from the lab bench to final collection.

Diagram: Disposal Decision Workflow

G cluster_prep Preparation & Segregation cluster_procedure Disposal & Decontamination cluster_final Final Disposition A Identify Waste: (E)-3-Methoxy-2-butenoic acid methyl ester (Solid or in Solution) B Don Required PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat A->B E Transfer chemical waste into the designated container. - Do not overfill. - Keep container closed. B->E C Select Compatible Hazardous Waste Container (Glass, Teflon-lined cap) D Is this the original, empty reagent container? F Triple-rinse container with a compatible solvent (e.g., Methanol, Acetone). D->F Yes I Securely Label Waste Container: - Full Chemical Name - Hazard Warnings - Accumulation Start Date D->I No E->D G Collect all rinsate as hazardous waste in the same container. F->G H Deface original label. Dispose of clean, empty container in regular trash. G->H J Store in designated Satellite Accumulation Area (SAA). Use secondary containment. I->J K Arrange for collection by a licensed professional waste disposal service. J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.